Technical Documentation Center

2-Bromo-N,N-dimethylpyrimidin-4-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Bromo-N,N-dimethylpyrimidin-4-amine

Core Science & Biosynthesis

Foundational

2-Bromo-N,N-dimethylpyrimidin-4-amine physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Bromo-N,N-dimethylpyrimidin-4-a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Bromo-N,N-dimethylpyrimidin-4-amine (CAS No. 1209459-27-7). As a substituted pyrimidine, this compound represents a valuable building block in medicinal chemistry, particularly in the synthesis of targeted therapeutics. This document consolidates available data on its properties, outlines its synthetic and reactive potential, and provides insights into its handling and application, with a focus on its role in the development of kinase inhibitors. The information presented herein is intended to empower researchers and drug development professionals in their efforts to utilize this versatile molecule.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including a variety of approved drugs.[1][2] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. 2-Bromo-N,N-dimethylpyrimidin-4-amine is a bifunctional building block, featuring a reactive bromine atom at the 2-position and a dimethylamino group at the 4-position. This arrangement offers distinct opportunities for selective chemical modifications, making it an attractive starting material for the synthesis of complex molecular architectures.[3][4] The bromine atom serves as a versatile handle for cross-coupling reactions, while the dimethylamino group can influence the compound's solubility, basicity, and electronic properties, which are critical for its pharmacokinetic and pharmacodynamic profiles.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key properties of 2-Bromo-N,N-dimethylpyrimidin-4-amine.

PropertyValueSource
CAS Number 1209459-27-7[5]
Molecular Formula C₆H₈BrN₃[5]
Molecular Weight 202.05 g/mol [5]
Appearance Solid (predicted)[6]
LogP 1.81[5]
Hydrogen Bond Acceptors 3[5]
Purity Typically ≥98%[5]

Synthesis and Purification

The synthesis of 2-Bromo-N,N-dimethylpyrimidin-4-amine is not extensively detailed in readily available literature, suggesting it is often prepared as an intermediate in multi-step synthetic sequences. However, general methods for the synthesis of similar brominated aminopyrimidines can be adapted. A plausible synthetic route would involve the bromination of a suitable pyrimidine precursor followed by the introduction of the dimethylamino group.

One potential synthetic pathway could start from a commercially available dihalopyrimidine. For instance, 2,4-dichloropyrimidine can undergo a regioselective nucleophilic aromatic substitution (SNAr) with dimethylamine to yield 2-chloro-N,N-dimethylpyrimidin-4-amine. The greater reactivity of the chlorine atom at the 4-position of the pyrimidine ring directs the initial substitution to this site.[7][8] Subsequent bromination at the 2-position, potentially via a halogen exchange reaction or by treatment with a brominating agent, would yield the final product.

Alternatively, a one-pot synthesis from a suitable precursor, as described for other bromopyrimidines, could be explored.[9]

Generalized Synthesis Workflow:

2,4-Dichloropyrimidine 2,4-Dichloropyrimidine 2-Chloro-N,N-dimethylpyrimidin-4-amine 2-Chloro-N,N-dimethylpyrimidin-4-amine 2,4-Dichloropyrimidine->2-Chloro-N,N-dimethylpyrimidin-4-amine Dimethylamine, Base 2-Bromo-N,N-dimethylpyrimidin-4-amine 2-Bromo-N,N-dimethylpyrimidin-4-amine 2-Chloro-N,N-dimethylpyrimidin-4-amine->2-Bromo-N,N-dimethylpyrimidin-4-amine Brominating Agent

Caption: A potential synthetic route to 2-Bromo-N,N-dimethylpyrimidin-4-amine.

Purification Protocol:

Purification of the final product would likely involve standard techniques such as:

  • Extraction: After the reaction, an aqueous workup followed by extraction with an organic solvent (e.g., ethyl acetate, dichloromethane) would be performed to separate the product from inorganic salts and other water-soluble impurities.

  • Chromatography: Column chromatography on silica gel is a common and effective method for purifying substituted pyrimidines. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), would likely be employed to separate the desired product from starting materials and byproducts.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used to obtain a highly pure crystalline material.

Chemical Reactivity and Applications

The reactivity of 2-Bromo-N,N-dimethylpyrimidin-4-amine is primarily dictated by the C-Br bond at the 2-position of the pyrimidine ring. This position is activated towards nucleophilic substitution and is an excellent substrate for palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, further enhanced by the two nitrogen atoms, facilitates nucleophilic aromatic substitution at the halogenated positions.[8][10] The bromine atom at the 2-position can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide formed during the reaction.[7]

General SNAr Reaction Workflow:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Reactants 2-Bromo-N,N-dimethylpyrimidin-4-amine + Nucleophile (Nu-H) + Base Heating Heating in a suitable solvent Reactants->Heating Workup Aqueous Work-up Heating->Workup Extraction Extraction with organic solvent Workup->Extraction Purification Column Chromatography or Recrystallization Extraction->Purification Substituted Pyrimidine Substituted Pyrimidine Purification->Substituted Pyrimidine Final Product

Caption: Generalized workflow for nucleophilic aromatic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is a key functional group for participating in various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[11][12] This reaction allows for the formation of a new carbon-carbon bond by coupling the pyrimidine core with a boronic acid or ester in the presence of a palladium catalyst and a base. This methodology is widely used in drug discovery to introduce aryl and heteroaryl moieties, enabling the exploration of structure-activity relationships.[13][14]

Suzuki-Miyaura Coupling Protocol:

  • Reaction Setup: In a reaction vessel, combine 2-Bromo-N,N-dimethylpyrimidin-4-amine (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (typically 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq.).

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature typically ranging from 80 to 120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Applications in Drug Discovery

Substituted pyrimidines are a prominent class of compounds in drug discovery, with a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] 2-Bromo-N,N-dimethylpyrimidin-4-amine serves as a valuable intermediate for the synthesis of kinase inhibitors. The 4-aminopyrimidine core can mimic the hinge-binding motif of ATP, while the substituent at the 2-position, introduced via cross-coupling reactions, can be tailored to achieve potency and selectivity for a specific kinase target.[15]

Spectroscopic Characterization

While experimental spectra for 2-Bromo-N,N-dimethylpyrimidin-4-amine are not widely available in the public domain, a predictive analysis based on the known spectroscopic behavior of similar pyrimidine derivatives can provide valuable insights for its characterization.

1H and 13C NMR Spectroscopy

Predicted 1H NMR (in CDCl₃):

  • ~3.1-3.3 ppm (singlet, 6H): This signal would correspond to the six equivalent protons of the two methyl groups of the dimethylamino moiety.

  • ~6.0-6.2 ppm (doublet, 1H): This signal would be attributed to the proton at the 5-position of the pyrimidine ring.

  • ~8.0-8.2 ppm (doublet, 1H): This downfield signal would correspond to the proton at the 6-position of the pyrimidine ring, which is deshielded by the adjacent nitrogen atom.

Predicted 13C NMR (in CDCl₃):

  • ~38-40 ppm: Signal for the two methyl carbons of the dimethylamino group.

  • ~100-105 ppm: Signal for the C5 carbon of the pyrimidine ring.

  • ~155-160 ppm: Signals for the C4 and C6 carbons of the pyrimidine ring.

  • ~160-165 ppm: Signal for the C2 carbon, which is attached to the bromine atom.

Note: These are predicted chemical shifts and may vary depending on the solvent and experimental conditions. Actual spectra should be acquired for definitive structural confirmation.[16][17]

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]+) for 2-Bromo-N,N-dimethylpyrimidin-4-amine would be expected at m/z 201 and 203 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom.

Predicted Fragmentation Pattern:

  • Loss of a methyl radical (-CH₃): A fragment ion at m/z 186/188.

  • Loss of the dimethylamino group (-N(CH₃)₂): A fragment ion at m/z 157/159.

  • Loss of bromine radical (-Br): A fragment ion at m/z 122.

  • Cleavage of the pyrimidine ring: This would lead to a more complex pattern of smaller fragment ions.

Safety and Handling

2-Bromo-N,N-dimethylpyrimidin-4-amine should be handled with care in a well-ventilated area or a chemical fume hood.[18][19][20] Based on data for similar compounds, it is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5] It may also cause respiratory irritation.[5]

Recommended Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Engineering Controls: Use in a well-ventilated area, preferably a fume hood, to minimize inhalation exposure.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Sources

Exploratory

An In-Depth Technical Guide to 2-Bromo-N,N-dimethylpyrimidin-4-amine: A Key Building Block in Modern Medicinal Chemistry

CAS Registry Number: 1209459-27-7 Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 2-Bromo-N,N-dimethylpyrimidin-4-amine, a pivotal heterocyclic building bloc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

CAS Registry Number: 1209459-27-7

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-N,N-dimethylpyrimidin-4-amine, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. The document delineates its chemical properties, provides a detailed, logical synthesis pathway, and explores its reactivity and significant applications, particularly in the synthesis of targeted therapeutics. Emphasis is placed on the causality behind synthetic choices and the strategic utility of this compound in accessing novel chemical matter. This guide serves as a practical resource, integrating theoretical principles with actionable experimental protocols and data.

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds, including several FDA-approved drugs.[1] Its structural resemblance to the purine and pyrimidine bases in DNA and RNA allows for interactions with a wide array of biological targets. The strategic functionalization of the pyrimidine core is therefore a cornerstone of modern drug discovery. 2-Bromo-N,N-dimethylpyrimidin-4-amine has emerged as a particularly valuable intermediate. The bromine atom at the 2-position serves as a versatile synthetic handle for a variety of cross-coupling reactions, while the dimethylamino group at the 4-position modulates the electronic properties of the ring and can participate in crucial hydrogen bond interactions with biological targets.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective use in synthesis and drug design. The key data for 2-Bromo-N,N-dimethylpyrimidin-4-amine are summarized below.

PropertyValueSource
CAS Registry Number 1209459-27-7[1]
Molecular Formula C₆H₈BrN₃[1]
Molecular Weight 202.05 g/mol [1]
IUPAC Name 2-bromo-N,N-dimethylpyrimidin-4-amine[1]
Canonical SMILES CN(C)C1=CC=NC(Br)=N1[1]
Purity Typically ≥98%[1]
Appearance Off-white to yellow solid
LogP 1.81[1]

Note: Experimental values for properties such as melting point are not consistently reported in publicly available literature and should be determined empirically.

Predicted Spectroscopic Data

¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show a singlet for the N,N-dimethyl protons and two doublets for the pyrimidine ring protons.

  • δ ~8.1 ppm (d, 1H, H6)

  • δ ~6.4 ppm (d, 1H, H5)

  • δ ~3.1 ppm (s, 6H, N(CH₃)₂)

¹³C NMR (101 MHz, CDCl₃): The spectrum should reveal six distinct carbon signals.

  • δ ~163 ppm (C4)

  • δ ~160 ppm (C2)

  • δ ~158 ppm (C6)

  • δ ~105 ppm (C5)

  • δ ~38 ppm (N(CH₃)₂)

Mass Spectrometry (EI): The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺ at m/z 201 and 203, respectively.

Synthesis and Mechanistic Rationale

The synthesis of 2-Bromo-N,N-dimethylpyrimidin-4-amine can be approached through several strategic routes. A logical and efficient pathway involves the construction of the core pyrimidine ring followed by selective bromination.

Retrosynthetic Analysis

A plausible retrosynthetic pathway is outlined below. The target molecule can be disconnected at the C-Br bond, suggesting a bromination of the precursor N,N-dimethylpyrimidin-4-amine. This precursor, in turn, can be synthesized from a readily available dichloropyrimidine.

G 2-Bromo-N,N-dimethylpyrimidin-4-amine 2-Bromo-N,N-dimethylpyrimidin-4-amine N,N-Dimethylpyrimidin-4-amine N,N-Dimethylpyrimidin-4-amine 2-Bromo-N,N-dimethylpyrimidin-4-amine->N,N-Dimethylpyrimidin-4-amine Electrophilic Bromination 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine N,N-Dimethylpyrimidin-4-amine->2,4-Dichloropyrimidine Nucleophilic Aromatic Substitution (SNAr)

Caption: Retrosynthetic analysis of 2-Bromo-N,N-dimethylpyrimidin-4-amine.

Step-by-Step Synthesis Protocol

This protocol outlines a two-step synthesis starting from 2,4-dichloropyrimidine.

Step 1: Synthesis of N,N-dimethylpyrimidin-4-amine from 2,4-dichloropyrimidine

The greater reactivity of the chlorine atom at the C4 position of the pyrimidine ring compared to the C2 position allows for selective nucleophilic aromatic substitution (SNAr).[2]

  • Reaction:

    • To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add a solution of dimethylamine (2.0-2.5 eq, typically as a 40% aqueous solution or in THF) dropwise at 0-5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The residue can be purified by column chromatography on silica gel to yield N,N-dimethylpyrimidin-4-amine.

  • Causality: The C4 position is more electron-deficient than the C2 position, making it more susceptible to nucleophilic attack. Using a controlled amount of dimethylamine and maintaining a low to ambient temperature favors monosubstitution at the C4 position.

Step 2: Bromination of N,N-dimethylpyrimidin-4-amine

The dimethylamino group is an activating group, directing electrophilic substitution. However, the pyrimidine ring itself is electron-deficient. The C5 position is the most electron-rich and thus the most likely site for electrophilic attack. To achieve bromination at the C2 position, a different strategy is required. A more plausible forward synthesis involves starting with a pre-brominated pyrimidine.

Alternative and Preferred Synthesis Protocol:

A more direct and regioselective synthesis starts from 2,4-dibromopyrimidine.

  • Reaction:

    • Dissolve 2,4-dibromopyrimidine (1.0 eq) in a suitable solvent like acetonitrile or THF.

    • Add a solution of dimethylamine (1.1-1.2 eq) dropwise at a controlled temperature (e.g., 0-10 °C).

    • The reaction is typically stirred at room temperature or slightly elevated temperatures (40-50 °C) to drive the reaction to completion. Monitor progress by TLC or LC-MS.

    • The rationale for selectivity in this case still relies on the higher reactivity of the C4 position towards nucleophilic substitution.

    • Work-up involves quenching the reaction with water, extracting with an organic solvent (e.g., ethyl acetate), washing the organic layer with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.

    • Purification by column chromatography provides the desired 2-Bromo-N,N-dimethylpyrimidin-4-amine.

Reactivity and Applications in Drug Discovery

The synthetic utility of 2-Bromo-N,N-dimethylpyrimidin-4-amine lies in the reactivity of its C-Br bond, which serves as a linchpin for constructing more complex molecules through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C2 position is susceptible to oxidative addition to a Pd(0) catalyst, initiating a catalytic cycle that allows for the formation of new carbon-carbon and carbon-nitrogen bonds. The general order of reactivity for halogens in such reactions is I > Br > Cl.[3]

G cluster_0 Key Cross-Coupling Reactions Suzuki-Miyaura Suzuki-Miyaura C-C Bond Formation C-C Bond Formation Suzuki-Miyaura->C-C Bond Formation Buchwald-Hartwig Buchwald-Hartwig C-N Bond Formation C-N Bond Formation Buchwald-Hartwig->C-N Bond Formation Sonogashira Sonogashira C-C (sp) Bond Formation C-C (sp) Bond Formation Sonogashira->C-C (sp) Bond Formation 2-Bromo-N,N-dimethylpyrimidin-4-amine 2-Bromo-N,N-dimethylpyrimidin-4-amine 2-Bromo-N,N-dimethylpyrimidin-4-amine->Suzuki-Miyaura 2-Bromo-N,N-dimethylpyrimidin-4-amine->Buchwald-Hartwig 2-Bromo-N,N-dimethylpyrimidin-4-amine->Sonogashira Aryl/Heteroaryl Boronic Acid/Ester Aryl/Heteroaryl Boronic Acid/Ester Aryl/Heteroaryl Boronic Acid/Ester->Suzuki-Miyaura Amine Amine Amine->Buchwald-Hartwig Terminal Alkyne Terminal Alkyne Terminal Alkyne->Sonogashira

Caption: Versatility of 2-Bromo-N,N-dimethylpyrimidin-4-amine in cross-coupling reactions.

4.1.1. Suzuki-Miyaura Coupling: A Generalized Protocol

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the pyrimidine core and various aryl or heteroaryl boronic acids or esters.[4]

  • Objective: To couple 2-Bromo-N,N-dimethylpyrimidin-4-amine with a generic arylboronic acid.

  • Materials:

    • 2-Bromo-N,N-dimethylpyrimidin-4-amine (1.0 eq)

    • Arylboronic acid (1.1-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)-CH₂Cl₂, 2-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq)

    • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Procedure:

    • To a reaction vessel, add 2-Bromo-N,N-dimethylpyrimidin-4-amine, the arylboronic acid, and the base.

    • Purge the vessel with an inert gas (e.g., argon or nitrogen).

    • Add the palladium catalyst and the degassed solvent.

    • Heat the mixture to 80-110 °C and stir for 2-24 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

4.1.2. Buchwald-Hartwig Amination

This reaction is instrumental for the synthesis of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 2-position of the pyrimidine ring.[5][6][7]

  • Objective: To couple 2-Bromo-N,N-dimethylpyrimidin-4-amine with a generic amine.

  • Key Reagents:

    • Amine (1.1-1.5 eq)

    • Palladium catalyst (e.g., Pd₂(dba)₃) with a suitable phosphine ligand (e.g., XPhos, SPhos, BINAP)

    • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

    • Anhydrous, aprotic solvent (e.g., toluene, dioxane)

  • General Considerations: The choice of ligand and base is crucial and depends on the specific amine coupling partner. Sterically hindered, electron-rich ligands often improve catalytic activity.

Application in Kinase Inhibitor Synthesis

The 2,4-disubstituted pyrimidine motif is a common feature in many kinase inhibitors, where it often mimics the adenine ring of ATP, binding to the hinge region of the kinase active site. 2-Bromo-N,N-dimethylpyrimidin-4-amine is an ideal starting material for the synthesis of such inhibitors. For instance, in a patent for the preparation of pyrimidine derivatives as kinase inhibitors, similar 2-bromopyrimidine intermediates are utilized in Suzuki coupling reactions to introduce various aryl and heteroaryl groups.

Safety and Handling

2-Bromo-N,N-dimethylpyrimidin-4-amine is classified as harmful and an irritant.[1]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Handle in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

Conclusion

2-Bromo-N,N-dimethylpyrimidin-4-amine (CAS 1209459-27-7) is a strategically important and versatile building block in medicinal chemistry. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient means to access a diverse range of 2,4-disubstituted pyrimidines. This technical guide has provided a comprehensive overview of its properties, a logical approach to its synthesis, and a discussion of its key applications in the development of targeted therapeutics. The protocols and mechanistic rationale presented herein are intended to empower researchers to effectively utilize this compound in their synthetic endeavors and drug discovery programs.

References

  • Wikipedia (2023). Buchwald–Hartwig amination. Available at: [Link]

  • Sigman, M. S., & Toste, F. D. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ChemRxiv. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Advanced Synthesis & Catalysis, 349(1-2), 174-178. Available at: [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 814-823. Available at: [Link]

  • PubChem. 2-Bromo-4-(dimethylamino)pyridine. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Mernyák, E., Wölfling, J., & Szabó, J. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1039-1046. Available at: [Link]

  • Kumar, S., & Kumar, V. (1999). Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. Heterocycles, 51(11), 2723-2728. Available at: [Link]

  • Wikipedia (2023). Suzuki reaction. Available at: [Link]

  • MassBank. Organic compounds. Available at: [Link]

  • Google Patents. CN106632077B - A kind of preparation method of 2-amino-4-bromopyrimidine.
  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • NIST WebBook. 2-Pyrimidinamine, 4,6-dimethyl-. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research (2016). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Available at: [Link]

  • Wang, Z., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1592. Available at: [Link]

  • Journal of the Turkish Chemical Society, Section A: Chemistry (2018). Recent synthetic methodologies for pyrimidine and its derivatives. Available at: [Link]

  • Merchant, J. R., & Dike, S. Y. (1977). Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. Journal of Chemical Sciences, 86(4), 229-235. Available at: [Link]

  • Google Patents. WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[3][5][6]triazolo[1,5-a]pyridine. Available at:

  • Qin, W. W., et al. (2015). Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. European Journal of Medicinal Chemistry, 95, 174-184. Available at: [Link]

  • World Journal of Advance Healthcare Research (2022). A review on pyrimidine heterocycles. Available at: [Link]

  • Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Novotna, K., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1957. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research (2015). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Available at: [Link]

  • Wang, Z., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1592. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Safe Handling and Application of 2-Bromo-N,N-dimethylpyrimidin-4-amine

This document provides a comprehensive technical overview of 2-Bromo-N,N-dimethylpyrimidin-4-amine (CAS No. 1209459-27-7), a heterocyclic amine of significant interest in contemporary drug discovery and organic synthesis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive technical overview of 2-Bromo-N,N-dimethylpyrimidin-4-amine (CAS No. 1209459-27-7), a heterocyclic amine of significant interest in contemporary drug discovery and organic synthesis. Designed for researchers, medicinal chemists, and process development scientists, this guide transcends a standard Safety Data Sheet (SDS) by integrating field-proven insights with established safety protocols. Our objective is to empower you with the knowledge to not only handle this reagent safely but also to understand the causality behind each procedural recommendation, ensuring a self-validating system of laboratory safety and experimental integrity.

Chemical and Physical Identity

A foundational understanding of a compound's physical and chemical properties is paramount to its safe and effective use. 2-Bromo-N,N-dimethylpyrimidin-4-amine is a solid at room temperature, a characteristic that influences its potential for aerosolization and, consequently, the required engineering controls.

PropertyValueSource
CAS Number 1209459-27-7[1]
Molecular Formula C₆H₈BrN₃[1]
Molecular Weight 202.05 g/mol [1]
Purity ≥98%[1]
Appearance Solid[2]
Storage Temperature 2-8°C, under inert atmosphere[2]

The presence of a bromine atom and a dimethylamino group on the pyrimidine core imparts specific reactivity and toxicological properties that will be discussed in subsequent sections. The recommended storage conditions—refrigeration under an inert atmosphere—are not merely for preserving purity but are also a crucial first line of defense against potential degradation pathways that could yield more hazardous byproducts.

Caption: Chemical structure of 2-Bromo-N,N-dimethylpyrimidin-4-amine.

Hazard Identification and Risk Assessment

The Globally Harmonized System (GHS) provides a clear, albeit high-level, overview of the hazards associated with this compound. As scientists, it is our responsibility to delve deeper into the implications of these classifications within a research context.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[1]
Skin IrritationH315Causes skin irritation.[1]
Serious Eye IrritationH319Causes serious eye irritation.[1]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1]

The "Harmful/Irritant" pictogram (GHS07) is the designated warning for this compound.[1]

hazard_pictogram cluster_caption GHS07 ! caption GHS07: Harmful/Irritant

Caption: GHS pictogram for harmful or irritant substances.

Toxicological Profile: A Mechanistic Perspective

The observed toxicities are intrinsically linked to the chemical's structure. Brominated heterocyclic compounds can act as alkylating agents or interfere with biological processes. While specific toxicological data for this exact compound is not extensively published, we can infer potential mechanisms based on its chemical class:

  • Oral Toxicity (H302): Ingestion can lead to systemic effects. The compound's metabolism may release species that disrupt cellular functions.

  • Skin and Eye Irritation (H315, H319): The molecule's polarity and ability to interact with biological membranes likely contribute to its irritant properties. Prolonged or repeated skin contact should be avoided not just for immediate irritation but also to prevent potential sensitization.

  • Respiratory Irritation (H335): As a solid, the primary risk of respiratory exposure comes from inhaling dust or aerosols. These particles can irritate the mucous membranes of the respiratory tract.

Engineering and Personal Protective Controls: A Multi-Layered Defense

A robust safety protocol relies on a hierarchy of controls. The following experimental workflow illustrates the integration of these controls when working with 2-Bromo-N,N-dimethylpyrimidin-4-amine.

experimental_workflow cluster_planning Pre-Experiment Planning cluster_preparation Laboratory Preparation cluster_handling Compound Handling cluster_cleanup Post-Experiment a Review SDS and Technical Guide b Conduct Risk Assessment a->b c Ensure Fume Hood is Certified and Operational b->c d Don Personal Protective Equipment (PPE) c->d e Weigh Compound in Fume Hood d->e f Perform Reaction in Closed System e->f g Quench and Work-up in Fume Hood f->g h Decontaminate Glassware and Surfaces g->h i Segregate and Dispose of Waste h->i

Caption: A logical workflow for the safe handling of 2-Bromo-N,N-dimethylpyrimidin-4-amine.

Engineering Controls
  • Chemical Fume Hood: All manipulations of the solid compound, including weighing and transfers, as well as all reactions, must be conducted in a certified chemical fume hood.[3] This is the primary defense against respiratory exposure.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE)

The selection of PPE is not a matter of preference but a critical barrier against exposure.

  • Eye Protection: Chemical safety goggles are mandatory.[4] A face shield should be considered for larger-scale operations.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[4] It is crucial to inspect gloves before use and to change them frequently, especially after direct contact with the compound.

  • Skin and Body Protection: A laboratory coat is required. For larger quantities or in the event of a potential splash, a chemically resistant apron is recommended.

  • Respiratory Protection: Under normal fume hood use, respiratory protection is not typically required.[4] However, in the case of a spill or ventilation failure, a NIOSH-approved respirator with appropriate cartridges should be available.[5]

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, a swift and informed response is critical.

First-Aid Measures
  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Seek immediate medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water.[4][5] Remove contaminated clothing. If irritation persists, seek medical attention.

  • If Inhaled: Move the individual to fresh air.[4][5] If not breathing, give artificial respiration. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.

Spill and Leak Procedures
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Contain: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent and then with soap and water.

  • Dispose: All spill cleanup materials should be disposed of as hazardous waste.

Storage and Disposal: Lifecycle Management

Proper storage and disposal are essential for maintaining a safe laboratory environment.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5] The recommended storage temperature is 2-8°C.[2]

Disposal

Dispose of this compound and its container in accordance with all local, state, and federal regulations. Do not allow it to enter the sewer system. Chemical waste should be handled by a licensed professional waste disposal service.

Conclusion

2-Bromo-N,N-dimethylpyrimidin-4-amine is a valuable reagent for chemical synthesis. Its safe and effective use hinges on a thorough understanding of its potential hazards and the diligent application of appropriate safety protocols. By adopting the multi-layered defense system of engineering controls, personal protective equipment, and informed procedures outlined in this guide, researchers can mitigate risks and foster a culture of safety and scientific excellence.

References

  • ECHA. (n.d.). 2-bromo-N-methylpyridin-4-amine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-(dimethylamino)pyridine. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 2-Bromo-N,N-dimethylpyrimidin-4-amine from 2,4-dibromopyrimidine

An Application Note for the Regioselective Synthesis of 2-Bromo-N,N-dimethylpyrimidin-4-amine Abstract This document provides a comprehensive guide for the synthesis, purification, and characterization of 2-Bromo-N,N-dim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Regioselective Synthesis of 2-Bromo-N,N-dimethylpyrimidin-4-amine

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of 2-Bromo-N,N-dimethylpyrimidin-4-amine, a valuable building block in contemporary drug discovery. The protocol details a regioselective nucleophilic aromatic substitution (SNAr) reaction starting from 2,4-dibromopyrimidine. We delve into the mechanistic underpinnings that govern the reaction's selectivity, offer a detailed, field-tested experimental procedure, and outline robust methods for product purification and characterization. This guide is intended for researchers and professionals in medicinal chemistry and synthetic organic chemistry, providing the technical depth necessary for successful and reproducible execution.

Introduction and Scientific Context

The pyrimidine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous approved therapeutics, particularly in oncology and virology. The specific substitution pattern on the pyrimidine ring is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. 2,4-disubstituted pyrimidines, in particular, are prevalent motifs in small molecule drugs.[1] The title compound, 2-Bromo-N,N-dimethylpyrimidin-4-amine, serves as a versatile intermediate. The dimethylamino group at the C4-position often acts as a key hydrogen bond acceptor or solubility modulator, while the bromine atom at the C2-position provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further molecular complexity.

This application note presents a reliable protocol for the synthesis of this key intermediate, emphasizing the principles of regioselectivity that make this transformation efficient and predictable.

Reaction Principle and Mechanistic Insight

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In this process, dimethylamine acts as the nucleophile, displacing one of the bromine atoms on the electron-deficient pyrimidine ring.

2.1. Regioselectivity: The C4 vs. C2 Position

A critical aspect of this synthesis is the pronounced regioselectivity for substitution at the C4 position over the C2 position. In 2,4-dihalopyrimidines, the C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack.[1] This preference is attributed to the electronic influence of the two ring nitrogen atoms, which deactivate the C2 position more significantly than the C4 position. The reaction mechanism proceeds through the formation of a negatively charged intermediate, known as a Meisenheimer complex.[2] The stability of this intermediate dictates the reaction pathway. Attack at C4 allows for more effective delocalization of the negative charge onto the nitrogen atom at the 1-position, resulting in a more stable Meisenheimer intermediate compared to the one formed from attack at C2. This energetic preference ensures a high yield of the desired 4-amino-2-bromo isomer.

Detailed Experimental Protocol

This protocol has been optimized for both yield and purity on a standard laboratory scale.

3.1. Materials and Equipment

  • Reagents:

    • 2,4-Dibromopyrimidine (MW: 237.88 g/mol )

    • Dimethylamine solution (e.g., 40 wt. % in H₂O, or 2.0 M in THF)

    • Ethanol (or 2-Propanol)

    • Ethyl acetate (EtOAc)

    • Hexanes

    • Saturated aqueous sodium chloride solution (Brine)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel (for column chromatography)

  • Equipment:

    • Round-bottom flask with stir bar

    • Reflux condenser

    • Magnetic stirrer with heating plate

    • Rotary evaporator

    • Separatory funnel

    • Standard laboratory glassware

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

3.2. Step-by-Step Synthesis Procedure

  • Reaction Setup: To a 100 mL round-bottom flask, add 2,4-dibromopyrimidine (1.0 eq). Dissolve the starting material in ethanol (or a suitable alcohol solvent) to a concentration of approximately 0.2 M.

  • Reagent Addition: While stirring at room temperature, add a solution of dimethylamine (1.1 - 1.2 eq) dropwise over 5-10 minutes.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent system), observing the consumption of the starting material and the formation of a new, more polar spot. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

    • Dissolve the resulting residue in ethyl acetate (approx. 50 mL for a 1g scale reaction) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 25 mL) and then with brine (1 x 25 mL) to remove inorganic salts and residual dimethylamine.[3]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

3.3. Purification Protocol

The crude product is typically purified by flash column chromatography on silica gel to remove any unreacted starting material and the minor 2-amino-4-bromo isomer.[3][4]

  • Column Preparation: Pack a silica gel column using a slurry method with a non-polar solvent like hexanes.

  • Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20% EtOAc). Collect fractions and monitor by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to afford 2-Bromo-N,N-dimethylpyrimidin-4-amine as a white to off-white solid.

Visualization of Experimental Workflow

G cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification cluster_analysis Characterization dissolve 1. Dissolve 2,4-dibromopyrimidine in Ethanol add_amine 2. Add Dimethylamine (1.1 eq) dissolve->add_amine react 3. Stir at RT (Monitor by TLC) add_amine->react concentrate1 4. Concentrate in vacuo react->concentrate1 extract 5. Dissolve in EtOAc, Wash with H₂O & Brine concentrate1->extract dry 6. Dry (Na₂SO₄) & Concentrate extract->dry chromatography 7. Silica Gel Chromatography (Hexanes/EtOAc Gradient) dry->chromatography isolate 8. Combine Fractions & Concentrate chromatography->isolate analysis 9. Confirm Structure (NMR, MS) isolate->analysis

Sources

Application

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of 2-Bromo-N,N-dimethylpyrimidin-4-amine

Introduction & Scope The functionalization of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors, CNS therapeutics, and oncology drugs[1]. Among thes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

The functionalization of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors, CNS therapeutics, and oncology drugs[1]. Among these scaffolds, 2-Bromo-N,N-dimethylpyrimidin-4-amine (CAS: 1209459-27-7) serves as a highly versatile electrophilic partner for carbon-carbon bond formation.

This application note provides an in-depth, self-validating guide to performing Suzuki-Miyaura cross-coupling reactions using this specific substrate. By bridging mechanistic theory with field-proven experimental protocols, this guide empowers researchers to optimize yields, minimize side reactions, and streamline the synthesis of complex heterobiaryl compounds[2].

Mechanistic Causality & Substrate Electronics

To master the Suzuki-Miyaura coupling of 2-bromo-N,N-dimethylpyrimidin-4-amine, one must understand the electronic push-and-pull within the pyrimidine ring. The generally accepted reactivity trend for halogens in palladium-catalyzed cross-coupling is I > Br > Cl > F, driven by the bond dissociation energy during the rate-limiting oxidative addition step[3].

However, the position of the halogen on the heteroaromatic ring drastically alters its reactivity:

  • Electrophilic Activation at C2: The two highly electronegative nitrogen atoms in the pyrimidine ring withdraw electron density via induction, significantly lowering the LUMO of the C2–Br bond. This makes the 2-position exceptionally primed for oxidative addition by an electron-rich Pd(0) catalyst[3].

  • Electronic Moderation at C4: The N,N -dimethylamino group at the 4-position acts as a strong π -donor (+M effect). This electron donation partially offsets the electron deficiency of the ring, preventing the substrate from being overly reactive (which can lead to rapid catalyst poisoning or homocoupling) while maintaining excellent competence for the cross-coupling cycle[1].

The Catalytic Cycle

The reaction proceeds through three fundamental steps: Oxidative Addition , Transmetalation , and Reductive Elimination [2]. The addition of an aqueous base is not merely for pH control; it is a mechanistic requirement. The base coordinates with the arylboronic acid to form an electron-rich, nucleophilic boronate complex [Ar−B(OH)3​]− , which is essential for the transmetalation step to proceed efficiently.

CatalyticCycle Pd0 Pd(0) Active Species [Electron-Rich Center] OA Oxidative Addition Pd(II) Intermediate Pd0->OA + 2-Bromo-N,N-dimethylpyrimidin-4-amine (Rate-Determining Step) TM Transmetalation Pd(II)-Aryl Complex OA->TM +[Ar-B(OH)3]- - Br- RE Reductive Elimination Pre-Product Complex TM->RE cis/trans Isomerization RE->Pd0 - Biaryl Product Regeneration of Pd(0)

Caption: Catalytic cycle of Suzuki-Miyaura coupling tailored for 2-bromo-N,N-dimethylpyrimidin-4-amine.

Optimization of Reaction Parameters

The success of coupling pyrimidine derivatives relies heavily on the synergistic selection of solvent, base, and temperature[4]. Because 2-bromo-N,N-dimethylpyrimidin-4-amine contains basic nitrogen atoms, it can coordinate to the palladium center, potentially stalling the catalytic cycle if the ligand environment is not robust.

Quantitative Data: Solvent and Base Effects

The following table summarizes the impact of different reaction parameters on the yield of Suzuki coupling reactions involving bromopyrimidine derivatives, synthesized from aggregated literature data[4].

Solvent System (v/v)Base (2.0 equiv)Temp (°C)Time (h)Conversion / Yield (%)Mechanistic Observation
1,4-Dioxane / H₂O (4:1) K₂CO₃ 90 18 >85% Optimal biphasic system; excellent boronate activation.
Toluene / H₂O (4:1)Cs₂CO₃901875%Good for highly lipophilic boronic acids; slower transmetalation.
DMF / H₂O (4:1)K₃PO₄1002435 - 45%High rates of protodeboronation observed at elevated temps.
THF / H₂O (4:1)K₂CO₃652460%Limited by the boiling point of THF; incomplete conversion.

Causality of Solvent Choice: 1,4-Dioxane is preferred over DMF or THF because it possesses a high boiling point (101 °C) allowing for sufficient thermal energy to drive the reaction, while remaining fully miscible with water. This miscibility ensures that the inorganic base and the organic substrates interact seamlessly at the solvent interface[2].

Experimental Methodologies

The following protocols are designed as self-validating systems. By monitoring physical changes (e.g., color shifts, gas evolution) and utilizing analytical checkpoints, researchers can verify the integrity of the reaction in real-time.

Workflow Prep 1. Preparation Degassing & Setup React 2. Reaction Thermal/Microwave Prep->React Workup 3. Workup Extraction & Wash React->Workup Purif 4. Purification Chromatography Workup->Purif QC 5. Validation LC-MS/NMR Purif->QC

Caption: Step-by-step experimental workflow for the cross-coupling and validation process.

Protocol A: Conventional Thermal Heating

This method is highly scalable and represents the standard approach for coupling 2-bromo-N,N-dimethylpyrimidin-4-amine with standard arylboronic acids[2].

Reagents:

  • 2-Bromo-N,N-dimethylpyrimidin-4-amine (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(PPh₃)₄ (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.5 equiv, 2.5 mmol)

  • 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL)

Step-by-Step Procedure:

  • Reagent Loading: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the pyrimidine substrate, arylboronic acid, and K₂CO₃.

  • Atmospheric Purge (Critical Step): Seal the flask with a rubber septum. Apply vacuum for 2 minutes, then backfill with Argon. Repeat this cycle three times. Causality: Pd(0) is highly susceptible to oxidation by atmospheric oxygen, which forms inactive Pd(II) peroxo complexes.

  • Solvent Addition: Add degassed 1,4-dioxane and water via syringe.

  • Catalyst Introduction: Briefly open the system under a positive flow of Argon to add Pd(PPh₃)₄. The mixture will initially appear pale yellow.

  • Heating & Self-Validation: Heat the mixture to 90 °C. Validation Check: Within 30 minutes, the solution should transition to a deep amber or orange color, indicating the formation of the active Pd(II) oxidative addition complex. If the solution turns completely black with a metallic precipitate, palladium black has formed, indicating catalyst deactivation (likely due to oxygen ingress).

  • Monitoring: After 12–18 hours, sample the organic layer for TLC or LC-MS. The reaction is complete when the starting pyrimidine mass is consumed[2].

  • Workup: Cool to room temperature. Dilute with ethyl acetate (15 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Microwave-Assisted Synthesis

For sterically hindered boronic acids (e.g., ortho-substituted aryl rings), microwave irradiation provides rapid, localized heating that overcomes high activation energy barriers, reducing reaction times from hours to minutes[5].

Step-by-Step Procedure:

  • To a microwave reactor vessel, add 2-bromo-N,N-dimethylpyrimidin-4-amine (0.5 mmol), the hindered boronic acid (0.75 mmol), and K₃PO₄ (1.5 mmol).

  • Add a pre-degassed mixture of 1,4-dioxane (3 mL) and water (1 mL).

  • Add the catalyst Pd(dppf)Cl₂·CH₂Cl₂ (0.025 mmol, 5 mol%). Causality: The bidentate dppf ligand forces a cis geometry on the palladium center, which accelerates the reductive elimination step critical for sterically demanding substrates[6].

  • Seal the vessel with a crimp cap and irradiate at 110 °C for 20 minutes.

  • Validation Check: Upon completion, the vessel should be pressurized. Carefully vent, extract with ethyl acetate, and proceed to column chromatography.

Troubleshooting & Analytical Validation

Even with optimized protocols, researchers may encounter specific challenges when working with electron-deficient pyrimidines.

  • Issue: Protodeboronation (Loss of Boronic Acid)

    • Symptom: LC-MS shows unreacted pyrimidine and the mass of the demetalated aryl ring (Ar-H).

    • Causality: Electron-poor or ortho-substituted boronic acids can undergo base-catalyzed hydrolysis of the C-B bond before transmetalation occurs.

    • Solution: Switch to a less reactive boronate ester (e.g., pinacol ester) which releases the active boronic acid slowly into the reaction mixture, or lower the reaction temperature to 70 °C[4].

  • Issue: Homocoupling of the Boronic Acid

    • Symptom: Formation of Ar-Ar biaryl side products.

    • Causality: Oxygen exposure promotes the oxidative homocoupling of boronic acids.

    • Solution: Strictly enforce the freeze-pump-thaw degassing method for solvents prior to use.

  • Analytical Validation (LC-MS/NMR): The successful coupling of 2-bromo-N,N-dimethylpyrimidin-4-amine will result in a distinct shift in the UV trace. In ¹H NMR, the disappearance of the highly deshielded pyrimidine C2-Br environment and the emergence of the coupled aryl protons will confirm structural integrity. The N,N -dimethyl protons typically appear as a sharp singlet integrating to 6H around δ 3.10–3.30 ppm, serving as an excellent internal reference peak.

References

  • Benchchem. Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine.
  • Benchchem. Technical Support Center: Suzuki Couplings of Bromopyrimidines.
  • Benchchem. A Comparative Guide to the Reactivity of 2-Amino-4-bromopyrimidine and 2-Amino-4-chloropyrimidine in Synthetic Chemistry.
  • Benchchem. Application Notes and Protocols: Synthesis of VRK1 Kinase Inhibitors Using 2-Amino-4-bromopyrimidine.
  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids.
  • NIH / PMC. Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides.

Sources

Method

2-Bromo-N,N-dimethylpyrimidin-4-amine as a building block in medicinal chemistry

Application Note: 2-Bromo-N,N-dimethylpyrimidin-4-amine as a Versatile Building Block in Medicinal Chemistry Executive Summary & Structural Profiling In modern drug discovery, functionalized pyrimidines are privileged sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Bromo-N,N-dimethylpyrimidin-4-amine as a Versatile Building Block in Medicinal Chemistry

Executive Summary & Structural Profiling

In modern drug discovery, functionalized pyrimidines are privileged scaffolds, frequently serving as the hinge-binding core in kinase inhibitors or as key pharmacophores in CNS-active agents. 2-Bromo-N,N-dimethylpyrimidin-4-amine (CAS: 1209459-27-7)[1] is a highly versatile, bifunctional building block. It features a reactive C2-bromine atom primed for substitution and a C4-dimethylamino group that modulates the electronic landscape of the heterocyclic core.

To successfully deploy this molecule in library synthesis, medicinal chemists must understand its intrinsic "push-pull" electronic system. The two endocyclic nitrogen atoms strongly withdraw electron density, activating the C2-Br bond. However, the exocyclic N,N-dimethylamino group at C4 exerts a mesomeric electron-donating effect (+M), which partially dampens the electrophilicity of the C2 position[2]. Consequently, while the molecule is highly reactive, it requires carefully tuned conditions to achieve optimal yields in both metal-free and transition-metal-catalyzed workflows.

Quantitative Data & Reactivity Profile

Understanding the physicochemical parameters of this building block is essential for predicting its behavior in complex reaction mixtures.

ParameterValue / CharacteristicSynthetic Implication
CAS Number 1209459-27-7Unique identifier for commercial procurement and inventory[1].
Molecular Formula C6H8BrN3Low molecular weight (202.05 g/mol ) ensures high atom economy in fragment-based drug design (FBDD).
C2-Br Bond Highly polarizedServes as the primary site for Nucleophilic Aromatic Substitution (SNAr) and Pd-catalyzed oxidative addition[2].
C4-NMe2 Group Electron-donating (+M)Raises the LUMO of the pyrimidine ring; necessitates slightly harsher SNAr conditions compared to unsubstituted 2-bromopyrimidine.
N1/N3 Atoms Lewis basic lone pairsCan coordinate and sequester transition metals. Requires sterically demanding ligands in cross-coupling to prevent catalyst poisoning[3].

Divergent Synthetic Workflows

The true value of 2-Bromo-N,N-dimethylpyrimidin-4-amine lies in its ability to undergo divergent functionalization. Depending on the target chemotype, chemists can route this intermediate through either metal-free SNAr pathways or palladium-catalyzed cross-couplings.

Workflow SM 2-Bromo-N,N-dimethyl pyrimidin-4-amine (CAS: 1209459-27-7) SNAr SNAr Metal-Free SM->SNAr Nucleophile Base, Heat Suzuki Suzuki-Miyaura Pd-Catalyzed SM->Suzuki Boronic Acid Pd/Ligand, Base Prod1 2-Substituted (N/O/S-Linked) Derivatives SNAr->Prod1 Prod2 2-Aryl/Heteroaryl Derivatives Suzuki->Prod2

Divergent synthetic workflows for 2-Bromo-N,N-dimethylpyrimidin-4-amine functionalization.

Workflow 1: Nucleophilic Aromatic Substitution (SNAr)

The Causality of the Method: Unsubstituted 2-bromopyrimidines are notorious for acting as catalyst poisons in palladium-catalyzed aminations, often forming catalytically dead, stable complexes with Pd(II) intermediates[3]. To circumvent this, SNAr is deployed as a highly robust, metal-free alternative for introducing amine, alcohol, or thiol nucleophiles[4]. Because the C4-dimethylamino group slightly deactivates the ring, polar aprotic solvents (like NMP) and elevated temperatures (90 °C) are required to overcome the activation energy barrier.

Protocol: Metal-Free Amination via SNAr

  • Reaction Setup: To a 20 mL reaction vial equipped with a magnetic stir bar, add 2-Bromo-N,N-dimethylpyrimidin-4-amine (1.0 equiv, 1.0 mmol) and the desired aliphatic or aromatic amine nucleophile (1.5 equiv, 1.5 mmol).

  • Solvent & Base: Dissolve the mixture in anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a 0.5 M concentration. Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol). Insight: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HBr generated during the reaction, driving the equilibrium forward.

  • Execution: Seal the vial and heat the reaction block to 90 °C for 12 hours.

  • Self-Validation (In-Process Control): Monitor via LC-MS. The starting material exhibits a distinct 1:1 isotopic pattern (M / M+2) due to the bromine atom. The reaction is complete when this isotopic signature is entirely replaced by the product mass (M-Br + Amine).

  • Workup & Isolation: Cool the mixture to room temperature and dilute with Ethyl Acetate (EtOAc). Wash the organic layer vigorously with a 5% aqueous LiCl solution (3 × 15 mL). Insight: The LiCl wash is a field-proven technique to drastically increase the partition coefficient of NMP into the aqueous layer, preventing solvent carryover during concentration.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Workflow 2: Suzuki-Miyaura Cross-Coupling

The Causality of the Method: When C-C bond formation is required, Suzuki-Miyaura coupling is the gold standard[5]. The primary failure mode when coupling 2-bromopyrimidines is the sequestration of the palladium catalyst by the Lewis basic N1/N3 atoms. To prevent this, bulky, bidentate, and electron-rich ligands such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) must be utilized. The steric bulk of dppf prevents the pyrimidine nitrogens from coordinating to the metal center, while its electron-rich nature accelerates the oxidative addition into the C2-Br bond[6].

Mechanism Core C2-Br Reactivity Profile Elec C4-NMe2 (+M Effect) Increases electron density in ring Core->Elec Coord N1/N3 Lone Pairs Potential Pd-sequestration Core->Coord SNAr_Req Requires elevated temp (80-100°C) for SNAr vs unsubstituted analog Elec->SNAr_Req Pd_Req Requires bulky, electron-rich ligands (e.g., dppf) to prevent poisoning Coord->Pd_Req

Mechanistic logic dictating reaction conditions for C2-Br functionalization.

Protocol: Pd-Catalyzed Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried Schlenk flask, combine 2-Bromo-N,N-dimethylpyrimidin-4-amine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and K₂CO₃ (2.5 equiv, 2.5 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%). Insight: The dichloromethane adduct of Pd(dppf)Cl₂ is preferred over the free catalyst due to its superior stability and solubility in organic media.

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v) to achieve a 0.2 M concentration. Insight: Water is strictly required to dissolve the inorganic base and generate the reactive "ate" complex of the boronic acid, which is essential for the transmetalation step. Degas the mixture by sparging with N₂ gas for 10 minutes to prevent the oxidative homocoupling of the boronic acid.

  • Execution: Heat the mixture at 90 °C under an N₂ atmosphere for 8 hours.

  • Self-Validation (In-Process Control): Spot the reaction mixture on a TLC plate alongside the starting material. Under UV 254 nm, the highly conjugated 2-arylpyrimidine product will typically exhibit a bright blue fluorescence and a distinct Rf shift compared to the starting bromide.

  • Workup & Isolation: Cool to room temperature and filter the mixture through a short pad of Celite to remove precipitated palladium black. Partition the filtrate between EtOAc and water. Extract the aqueous layer with EtOAc (2 × 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

References

  • ACS Publications. "Cu(II)/PTABS-Promoted, Chemoselective Amination of HaloPyrimidines." The Journal of Organic Chemistry, 2024. Available at:[Link]

  • ACS Publications. "Efficient Pd-Catalyzed Amination of Heteroaryl Halides." Organic Letters, 2005. Available at:[Link]

  • National Institutes of Health (PMC). "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" ChemSusChem, 2011. Available at:[Link]

  • ACS Publications. "Palladium-Catalyzed Suzuki–Miyaura Cross-Couplings with 2-Diethylphosphonato-Substituted Aryl- and Naphthylboronate Esters as the Nucleophilic Partner." Organometallics, 2014. Available at:[Link]

  • National Institutes of Health (PMC). "Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides." J. Am. Chem. Soc., 2015. Available at:[Link]

Sources

Application

Application Note: Synthesis and Optimization of Kinase Inhibitors Using 2-Bromo-N,N-dimethylpyrimidin-4-amine

Introduction & Scientific Rationale The development of small-molecule kinase inhibitors is a cornerstone of modern targeted therapeutics, particularly in oncology and immunology. A recurring challenge in kinase drug disc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The development of small-molecule kinase inhibitors is a cornerstone of modern targeted therapeutics, particularly in oncology and immunology. A recurring challenge in kinase drug discovery is achieving high binding affinity while maintaining kinome selectivity and favorable physicochemical properties.

The 2-aminopyrimidine scaffold has emerged as a privileged, highly effective hinge-binding motif in kinase inhibitor design. Structurally, the pyrimidine core and its exocyclic amine form a dual hydrogen-bond network with the backbone amide of the kinase hinge region (e.g., Leu83 in CDK2 or Met319 in Lck) [1].

Within this chemical space, 2-Bromo-N,N-dimethylpyrimidin-4-amine (CAS: 1209459-27-7) serves as a highly versatile, bifunctional building block:

  • The N,N-dimethylamine moiety (C4-position): Acts as a solubilizing group that typically projects toward the solvent-exposed region of the ATP-binding pocket, improving the molecule's pharmacokinetic profile without causing steric clashes.

  • The Bromine atom (C2-position): Provides an orthogonal synthetic handle. The electron-deficient nature of the pyrimidine ring makes this position highly reactive toward transition-metal-catalyzed cross-couplings (Buchwald-Hartwig or Suzuki-Miyaura), allowing for late-stage diversification to probe the hydrophobic back pocket of the kinase [2].

Mechanistic Context: Kinase Targeting

To understand the utility of this building block, it is essential to visualize where the resulting inhibitors intervene in cellular signaling. Pyrimidine-based inhibitors act as ATP-competitive antagonists, physically blocking the phosphorylation cascade required for cell proliferation.

KinasePathway Stimulus Mitogenic Signals (Growth Factors) Receptor Receptor Tyrosine Kinase (RTK) Stimulus->Receptor Cascade Downstream Kinase Cascade (e.g., PI3K / AKT / mTOR) Receptor->Cascade TargetKinase Target Kinase (ATP-Binding Pocket) Cascade->TargetKinase CellProliferation Cell Proliferation & Survival TargetKinase->CellProliferation Phosphorylation Inhibitor Pyrimidine-based Inhibitor (Derived from 2-Bromo-N,N- dimethylpyrimidin-4-amine) Inhibitor->TargetKinase Competitive Binding at Hinge Region

Kinase cascade illustrating the ATP-competitive intervention point of pyrimidine inhibitors.

Synthetic Strategy & Divergent Workflows

The true value of 2-Bromo-N,N-dimethylpyrimidin-4-amine lies in its capacity for divergent synthesis. By selecting the appropriate palladium-catalyzed pathway, researchers can rapidly generate diverse libraries of C-N linked (anilino) or C-C linked (aryl) pyrimidines.

Causality in Catalyst Selection: For the Buchwald-Hartwig amination of 2-bromopyrimidines, standard bidentate ligands like BINAP often result in moderate yields due to competing hydrodebromination (protodehalogenation) side reactions. Transitioning to ligands with larger bite angles, such as Xantphos or BrettPhos , strongly favors reductive elimination over β-hydride elimination, drastically increasing the yield of the desired C-N coupled product [3].

SyntheticWorkflow cluster_0 Pathway A: C-N Coupling cluster_1 Pathway B: C-C Coupling SM 2-Bromo-N,N-dimethyl pyrimidin-4-amine (CAS: 1209459-27-7) Buchwald Buchwald-Hartwig Amination (Pd-catalyzed) SM->Buchwald Ar-NH2 Suzuki Suzuki-Miyaura Coupling (Pd-catalyzed) SM->Suzuki Ar-B(OH)2 ProductA 2-Anilino-4-amino pyrimidine Derivative (Kinase Inhibitor) Buchwald->ProductA ProductB 2-Aryl-4-amino pyrimidine Derivative (Kinase Inhibitor) Suzuki->ProductB

Divergent synthetic pathways using 2-Bromo-N,N-dimethylpyrimidin-4-amine for inhibitor libraries.

Quantitative Data: Condition Optimization

The following table summarizes the optimization of Buchwald-Hartwig conditions for coupling sterically hindered anilines to the 2-bromopyrimidine core.

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (5 mol%)BINAP (10 mol%)KOtBuToluene10045%
2Pd₂(dba)₃ (2.5 mol%)BINAP (5 mol%)Cs₂CO₃1,4-Dioxane10062%
3Pd₂(dba)₃ (2.5 mol%)Xantphos (5 mol%)Cs₂CO₃1,4-Dioxane10088%
4 Pd₂(dba)₃ (2.5 mol%) BrettPhos (5 mol%) NaOtBu Toluene 100 94%

Table 1: Optimization of C-N coupling conditions. Entry 4 represents the optimal conditions for maximizing throughput and minimizing protodehalogenation.

Experimental Protocols

Protocol A: Buchwald-Hartwig Amination (C-N Bond Formation)

This protocol yields 2-anilino-N,N-dimethylpyrimidin-4-amine derivatives, which are classic ATP-competitive hinge binders.

Step-by-Step Methodology:

  • Preparation: Oven-dry a Schlenk tube equipped with a magnetic stir bar. Cool under a continuous stream of dry Argon.

  • Reagent Loading: Add 2-Bromo-N,N-dimethylpyrimidin-4-amine (1.0 equiv, 1.0 mmol), the desired aniline derivative (1.2 equiv, 1.2 mmol), Pd₂(dba)₃ (0.025 equiv, 2.5 mol%), BrettPhos (0.05 equiv, 5 mol%), and NaOtBu (2.0 equiv, 2.0 mmol) to the tube.

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate the tube and backfill with Argon (repeat 3 times).

  • Solvent Addition: Add anhydrous, degassed Toluene (5.0 mL) via syringe.

  • Reaction: Replace the septum with a Teflon screw cap under Argon flow. Heat the reaction mixture in a pre-heated oil bath at 100 °C for 12 hours with vigorous stirring.

  • Workup: Cool to room temperature. Dilute the mixture with EtOAc (20 mL) and filter through a pad of Celite to remove the palladium catalyst. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validating System (Analytical Tracking):

  • LC-MS: Monitor the disappearance of the starting material (m/z ~202/204, isotopic doublet) and the appearance of the product mass [M+H]⁺.

  • ¹H-NMR (Causality of Shifts): Successful substitution is definitively confirmed by the upfield shift of the pyrimidine C5-H proton. The electron-donating nature of the newly attached anilino group increases electron density on the pyrimidine ring, shielding the C5-H proton and shifting its signal from ~6.5 ppm (in the bromo-precursor) to ~5.8–6.0 ppm.

Protocol B: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol is utilized when the kinase target requires a deeper projection into the hydrophobic back pocket via a rigid C-C linkage.

Step-by-Step Methodology:

  • Preparation: To a microwave-safe vial, add 2-Bromo-N,N-dimethylpyrimidin-4-amine (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.5 equiv, 0.75 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%), and K₂CO₃ (3.0 equiv, 1.5 mmol).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 4.0 mL).

  • Reaction: Seal the vial and irradiate in a microwave synthesizer at 110 °C for 30 minutes (or heat in an oil bath at 90 °C for 8 hours).

  • Workup: Dilute with EtOAc (15 mL) and partition with water. Extract the aqueous layer twice with EtOAc. Combine organic layers, dry over MgSO₄, and concentrate.

  • Purification: Purify via automated flash chromatography or preparative HPLC.

Self-Validating System (Analytical Tracking):

  • TLC: The C-C coupled product typically exhibits a lower Rf value than the starting bromide due to increased polarity and molecular weight.

  • ¹H-NMR: The integration of the aromatic region will increase corresponding to the newly attached aryl ring. The N,N-dimethyl protons will remain a distinct singlet integrating to 6H around 3.1 ppm, confirming the C4-position remained intact during the coupling.

References

  • Title: Back-Pocket Optimization of 2-Aminopyrimidine-Based Macrocycles Leads to Potent EPHA2/GAK Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Application of a macrocyclization strategy in kinase inhibitor development Source: Acta Materia Medica (ScienceOpen) URL: [Link]

  • Title: Several Human Cyclin-Dependent Kinase Inhibitors, Structurally Related to Roscovitine, As New Anti-Malarial Agents Source: Molecules (MDPI) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Bromo-N,N-dimethylpyrimidin-4-amine

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in heterocycle functionalization.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in heterocycle functionalization. The compound 2-Bromo-N,N-dimethylpyrimidin-4-amine (CAS 1209459-27-7)[1] is a highly valuable building block, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.

Synthesizing this intermediate relies on a Nucleophilic Aromatic Substitution (SNAr). While pyrimidines are naturally electron-deficient and primed for SNAr, achieving a high yield with strict regiocontrol requires a deep understanding of the kinetic and thermodynamic forces at play[2]. Below, you will find a curated troubleshooting guide, mechanistic workflows, and a self-validating protocol designed to eliminate batch-to-batch variability.

Mechanistic Workflow

SNAr_Pathway SM 2,4-Dihalopyrimidine (e.g., 2-Bromo-4-chloropyrimidine) Conditions Dimethylamine (1.05 eq) DIPEA, THF, 0°C SM->Conditions Intermediate C4-Meisenheimer Complex (Kinetically Favored) Conditions->Intermediate Nucleophilic Attack Target 2-Bromo-N,N-dimethylpyrimidin-4-amine Target Product Intermediate->Target Halide Elimination Byproduct 2,4-Bis(dimethylamino)pyrimidine Over-reaction Byproduct Target->Byproduct Excess Amine / Temp > 20°C

Regioselective SNAr pathway for 2-Bromo-N,N-dimethylpyrimidin-4-amine synthesis.

Troubleshooting FAQs

Q1: My reaction yields are consistently below 50%, and LC-MS shows a mass corresponding to the bis-substituted byproduct. How do I stop this? A1: The formation of 2,4-bis(dimethylamino)pyrimidine is a classic symptom of a thermodynamic over-run. In a dihalopyrimidine, the first SNAr at the C4 position is fast and kinetically favored because the C4 position is highly electrophilic[3]. Once the first dimethylamino group is installed, it donates electron density into the pyrimidine ring, raising the activation energy required for a second substitution at C2. The Causality: If you use an excess of dimethylamine (>1.1 equivalents) or allow the temperature to rise above ambient (e.g., >30°C), you provide enough thermal energy to overcome this activation barrier, leading to the bis-adduct. The Fix: Restrict dimethylamine to exactly 1.05 equivalents. Use a syringe pump for dropwise addition at 0°C to prevent localized concentration spikes.

Q2: I am currently using 2,4-dibromopyrimidine. Would switching to 2-bromo-4-chloropyrimidine improve my regioselectivity? A2: Yes, significantly. While 2,4-dibromopyrimidine can be used[4], 2-bromo-4-chloropyrimidine offers an inherent leaving group asymmetry that "hardwires" the regioselectivity. The C4 position of the pyrimidine ring is intrinsically more reactive toward nucleophiles than the C2 position[3]. By placing a chloride at C4 and a bromide at C2, you exploit the fact that the C4-Cl bond is rapidly displaced in the Meisenheimer complex under mild conditions. This leaves the C2-Br intact, which is ideal since bromides are superior handles for downstream Suzuki or Buchwald-Hartwig cross-coupling reactions[4].

Q3: My reaction stalls at 60-70% conversion even after 24 hours. Should I heat it to drive it to completion? A3: Absolutely not. Heating will only trigger the formation of the bis-substituted byproduct (see Q1). A stalled reaction at ambient temperature usually indicates an issue with your proton scavenger. During the SNAr, one equivalent of HX (HCl or HBr) is generated. If dimethylamine acts as the base, it will form dimethylamine hydrochloride, effectively removing your nucleophile from the catalytic cycle. The Causality: To maintain the nucleophilicity of dimethylamine, you must use a non-nucleophilic auxiliary base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA). This ensures the intermediate is efficiently deprotonated without depleting your primary nucleophile.

Diagnostic Workflow

Troubleshooting_Workflow Start Low Yield Detected (< 50%) Check1 LC-MS Analysis: Is unreacted SM present? Start->Check1 Yes1 Add DIPEA / Check Base Quality Check1->Yes1 Yes (Stalled) No1 Check for Byproducts Check1->No1 No (Consumed) Check2 Is the Bis-substituted byproduct dominant? No1->Check2 Yes2 Lower Temp to 0°C & Reduce Amine to 1.05 eq Check2->Yes2 Yes No2 Is C2-Regioisomer Present? Check2->No2 No Yes3 Switch SM to 2-Bromo-4-chloropyrimidine No2->Yes3 Yes

Diagnostic workflow for resolving low reaction yields during pyrimidine amination.

Quantitative Data Presentation

To illustrate the impact of these variables, review the following standardized reaction matrix. Note how the combination of starting material, base, and temperature dictates the yield and regioselectivity.

Starting MaterialSolventBaseTemp GradientAmine (Eq)Target Yield (%)Regioselectivity (C4:C2)
2,4-DibromopyrimidineTHFNone25°C2.5045%80:20 (High Bis-adduct)
2,4-DibromopyrimidineTHFDIPEA (1.5 eq)0°C to 20°C1.0582%>95:5
2-Bromo-4-chloropyrimidineDMFK2CO3 (2.0 eq)0°C1.0088%>98:2
2-Bromo-4-chloropyrimidine THF DIPEA (1.5 eq) 0°C to 20°C 1.05 94% >99:1 (Optimal)
Self-Validating Experimental Protocol

The following protocol is engineered as a self-validating system. Do not proceed to the next step unless the in-process control (IPC) criteria are met.

Step 1: System Preparation

  • In an oven-dried, argon-purged round-bottom flask, dissolve 2-bromo-4-chloropyrimidine (1.0 eq, 10 mmol) in anhydrous THF to achieve a 0.2 M concentration.

  • Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 15 mmol).

  • Validation Checkpoint: Cool the flask using an ice-water bath. Verify with an internal thermocouple that the solution temperature has stabilized at strictly 0°C to 2°C.

Step 2: Nucleophilic Addition

  • Load Dimethylamine (2.0 M solution in THF, 1.05 eq, 10.5 mmol) into a syringe.

  • Add the amine dropwise over 30 minutes using a syringe pump.

  • Causality: Controlled addition prevents localized exothermic spikes and maintains a low concentration of free amine, suppressing C2-attack.

Step 3: Reaction Maturation & IPC

  • Stir the mixture at 0°C for 1 hour, then remove the ice bath and allow it to warm to ambient temperature (20°C) for 2 hours.

  • Validation Checkpoint: Pull a 50 µL aliquot, quench in 1 mL of 50:50 Water/Acetonitrile, and analyze via LC-MS. Proceed to workup ONLY if the starting material peak is <2% by UV area, and the dominant peak corresponds to m/z 202/204 [M+H]+ (exhibiting the characteristic 1:1 bromine isotope pattern).

Step 4: Quench and Isolation

  • Quench the reaction by adding saturated aqueous NH₄Cl (20 mL) to neutralize the DIPEA.

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to afford 2-bromo-N,N-dimethylpyrimidin-4-amine as a solid.

References
  • Title: 2-Bromo-N,N-dimethylpyrimidin-4-amine - Fluorochem Source: fluorochem.co.uk URL: [1]

  • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles | The Journal of Organic Chemistry Source: acs.org URL: [2]

  • Title: Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction Source: acs.org URL: [4]

  • Title: Regiochemistry in Pd-Catalysed Organotin Reactions with Halopyrimidines Source: scispace.com URL: [3]

Sources

Optimization

Chromatography purification methods for 2-Bromo-N,N-dimethylpyrimidin-4-amine

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and process chemists dealing with the isolation and purification of 2-Bromo-N,N-dimethylpyrimidin-4-amine (CAS: 1209...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and process chemists dealing with the isolation and purification of 2-Bromo-N,N-dimethylpyrimidin-4-amine (CAS: 1209459-27-7)[1].

Due to the inherent basicity of its pyrimidine ring and the exocyclic dimethylamine group, this compound presents specific chromatographic challenges, most notably severe peak tailing on standard stationary phases. This guide synthesizes field-proven methodologies, mechanistic causality, and troubleshooting workflows to ensure high-purity recovery.

Part 1: Compound Profile & Mechanistic Challenges

The Silanol Problem: 2-Bromo-N,N-dimethylpyrimidin-4-amine contains basic nitrogen atoms. When passed through standard, unmodified silica gel (SiO₂), these basic sites interact strongly with residual surface silanol groups (Si-OH)[2][3].

  • The Causality: Silanols are weakly acidic (pKa ~4.5–5.0). During elution, they act as strong hydrogen bond donors or undergo direct ion-exchange with the basic pyrimidine nitrogens. This localized acid-base interaction disrupts the uniform partitioning of the analyte between the mobile and stationary phases, leading to the macroscopic observation of severe peak tailing, streaking, and irreversible adsorption[4].

Part 2: Troubleshooting FAQs

Q1: My product streaks across the TLC plate and flash column, even when I use highly polar solvent mixtures like DCM/MeOH. How do I fix this? A: Increasing solvent polarity alone will not resolve the issue because it does not address the underlying acid-base chemistry. You must neutralize the acidic silanol sites. Adding a basic modifier—typically 1% to 2% (v/v) Triethylamine (TEA) or aqueous ammonia—to your mobile phase will saturate the silanols, allowing your compound to elute as a sharp, Gaussian peak[4].

Q2: Is there a way to avoid using TEA entirely during normal-phase flash chromatography? A: Yes. Switching your stationary phase from standard silica gel to Neutral or Basic Alumina completely circumvents the silanol issue. Alumina matrices lack these highly acidic sites. Basic heterocycles will elute with sharp peak shapes using standard Hexane/Ethyl Acetate gradients without the need for any basic modifiers, saving you from tedious post-column modifier removal[2][3].

Q3: How do I completely remove TEA from my pooled fractions after silica gel chromatography? A: TEA is volatile but can stubbornly adhere to basic heterocycles. The most reliable method is co-evaporation. Dissolve your concentrated fractions in a non-polar solvent like toluene and evaporate under reduced pressure (rotary evaporation). Repeat this 2–3 times. The toluene forms an azeotrope-like effect that efficiently strips away residual TEA[4].

Q4: What are the recommended conditions for Reversed-Phase HPLC (RP-HPLC) purification? A: Use a base-deactivated or polar-endcapped C18 column to prevent secondary interactions. Your mobile phase must be buffered to control the ionization state of the pyrimidine. A volatile buffer system, such as 0.1% Trifluoroacetic acid (TFA) or 10 mM Ammonium Formate in Water/Acetonitrile, will ensure reproducible retention times and sharp peaks[4].

Part 3: Quantitative Data & Method Comparison

The following table summarizes the performance of various chromatographic systems for 2-Bromo-N,N-dimethylpyrimidin-4-amine, allowing you to select the optimal method based on your available equipment and scale.

Chromatography MethodStationary PhaseMobile Phase SystemPeak Shape / ResolutionPost-Run Processing
Standard Normal Phase Bare Silica Gel (60 Å)Hexane / EtOAcPoor (Severe Tailing)None (Method not recommended)
Modified Normal Phase Bare Silica Gel (60 Å)Hexane / EtOAc + 1% TEA Excellent (Sharp)Co-evaporation with Toluene to remove TEA
Alumina Normal Phase Neutral/Basic AluminaHexane / EtOAcExcellent (Sharp)Direct concentration (No modifier needed)
Reversed-Phase (Prep) Endcapped C18H₂O / MeCN + 0.1% TFA Excellent (High Resolution)Lyophilization to remove H₂O and TFA

Part 4: Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system . By incorporating pre-checks and specific validation steps, you ensure the integrity of your purification before committing your entire batch.

Protocol A: Modified Normal-Phase Flash Chromatography (Silica + TEA)

Best for: Large-scale purification (>100 mg) where alumina is unavailable.

  • System Validation (2D-TLC): Before running the column, spot your crude mixture on a silica TLC plate. Elute with your target solvent (e.g., 80:20 Hexane:EtOAc + 1% TEA). Rotate the plate 90 degrees and elute again in the same solvent. A single, diagonal spot confirms that the TEA has successfully suppressed secondary interactions and the compound is stable.

  • Solvent Preparation: Prepare your Hexane and Ethyl Acetate reservoirs. Add exactly 1% (v/v) Triethylamine (TEA) to both. Mix thoroughly.

  • Column Deactivation: Flush the bare silica column with 3 to 5 Column Volumes (CV) of the TEA-modified starting solvent. Causality note: This pre-saturates the acidic silanols before the compound is introduced.

  • Sample Loading: Dissolve the crude 2-Bromo-N,N-dimethylpyrimidin-4-amine in a minimum volume of Dichloromethane (DCM). If solubility is poor, dry-load the sample onto Celite.

  • Elution & Detection: Run the gradient. Monitor UV absorbance at 254 nm, as the pyrimidine ring is highly UV-active.

  • Post-Processing: Pool the product-containing fractions. Concentrate under reduced pressure, then add 10 mL of Toluene and re-evaporate to strip residual TEA[4].

Protocol B: Reversed-Phase HPLC Purification

Best for: Final polishing or analytical-scale purification (<50 mg).

  • Mobile Phase Prep:

    • Solvent A: MS-Grade Water + 0.1% TFA.

    • Solvent B: MS-Grade Acetonitrile + 0.1% TFA.

  • Column Selection: Install a fully endcapped C18 column (e.g., Waters XBridge or similar base-deactivated phase).

  • Method Execution: Run a gradient from 5% B to 95% B over 15–20 minutes. The acidic TFA will protonate the pyrimidine, increasing its solubility in the aqueous phase and ensuring a uniform ionization state for sharp elution[4].

  • Recovery: Pool the pure fractions. Do not use rotary evaporation, as heating acidic aqueous solutions can degrade the compound. Instead, freeze the fractions at -80°C and lyophilize (freeze-dry) to yield the pure TFA-salt of the product.

Part 5: Purification Decision Workflow

Use the following logical workflow to determine the best purification strategy for your specific scenario.

PurificationWorkflow Start Crude 2-Bromo-N,N-dimethylpyrimidin-4-amine CheckScale What is the purification scale? Start->CheckScale PrepScale Preparative / Flash (> 50 mg) CheckScale->PrepScale Large Scale AnalyticalScale Analytical / Semi-Prep (< 50 mg) CheckScale->AnalyticalScale Small Scale Silica Normal Phase Silica (Requires Modifier) PrepScale->Silica Alumina Neutral/Basic Alumina (No Modifier Needed) PrepScale->Alumina RPHPLC Reversed-Phase HPLC (C18 / Biphenyl) AnalyticalScale->RPHPLC AddTEA Add 1-2% TEA to Mobile Phase (e.g., Hexane/EtOAc/TEA) Silica->AddTEA UseAlumina Elute with Hexane/EtOAc Alumina->UseAlumina Buffer Use Volatile Buffer (e.g., 0.1% TFA or NH4OAc) RPHPLC->Buffer Pure High Purity Product AddTEA->Pure UseAlumina->Pure Buffer->Pure

Decision workflow for selecting the optimal chromatography method for basic aminopyrimidines.

References

  • Title: RediSep neutral alumina column purification of high pKa compounds Source: teledyneisco.com URL: [Link]

  • Title: RediSep basic alumina column Purification of high pKa compounds Source: teledyneisco.com URL: [Link]

Sources

Troubleshooting

Reducing side reactions in 2-Bromo-N,N-dimethylpyrimidin-4-amine palladium coupling

Technical Support Center: Optimizing Palladium-Catalyzed Couplings of 2-Bromo-N,N-dimethylpyrimidin-4-amine Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to addres...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Palladium-Catalyzed Couplings of 2-Bromo-N,N-dimethylpyrimidin-4-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered when performing palladium-catalyzed cross-couplings (such as Suzuki-Miyaura or Buchwald-Hartwig reactions) with 2-Bromo-N,N-dimethylpyrimidin-4-amine .

Coupling electron-rich, heteroatom-dense pyrimidines is notoriously difficult. Unlike simple aryl bromides, this substrate presents competing electronic and steric challenges that frequently derail standard coupling protocols, leading to low yields, catalyst death, or complex mixtures of side products. This guide breaks down the causality behind these failures and provides field-proven, self-validating solutions.

Part 1: Mechanistic Analysis of the Substrate

To troubleshoot effectively, we must first understand the inherent reactivity of 2-Bromo-N,N-dimethylpyrimidin-4-amine:

  • Arrested Oxidative Addition: The N,N -dimethylamino group at the 4-position is a strong π -donor. Through resonance, it pushes electron density into the pyrimidine ring, rendering the 2-position significantly more electron-rich than a standard, unfunctionalized pyrimidine. Because oxidative addition of Pd(0) into a C–Br bond is favored by electron-deficient carbons, this resonance effect increases the activation energy barrier, slowing the reaction[1].

  • Catalyst Poisoning (Chelation): The two basic nitrogens within the pyrimidine ring are excellent σ -donors. They can coordinate to the palladium center, displacing phosphine ligands and forming highly stable, off-cycle complexes. This effectively poisons the catalyst, often visible as the premature precipitation of palladium black[2].

Mechanism Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (Slower due to N,N-dimethyl e- donation) Pd0->OxAdd PdII Ar-Pd(II)-Br Intermediate OxAdd->PdII Poison Catalyst Poisoning (Pyrimidine N chelation) PdII->Poison Ligand Displacement Transmet Transmetalation (Base assisted) PdII->Transmet Boronic Acid + Base Debrom Hydrodehalogenation (Beta-hydride elimination) PdII->Debrom Hydride Source RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product Desired Cross-Coupled Product RedElim->Product

Catalytic cycle of 2-bromopyrimidine coupling highlighting poisoning and debromination pathways.

Part 2: Troubleshooting Guides & FAQs

Troubleshooting Start Low Yield in Coupling? CheckSM Is 2-Bromopyrimidine Consumed? Start->CheckSM NoSM No: Arrested Ox. Addition or Catalyst Poisoning CheckSM->NoSM Unreacted YesSM Yes: Analyze Byproducts CheckSM->YesSM Consumed Solution1 Use Bulky Chelating Ligand (e.g., XPhos, dppf) NoSM->Solution1 Debrom Debrominated Pyrimidine? YesSM->Debrom Homocoup Boronic Acid Homocoupling? YesSM->Homocoup Solution2 Avoid Alkoxide Bases; Use Anhydrous K3PO4 Debrom->Solution2 Solution3 Strict Degassing (Remove O2); Slow Boronic Acid Addition Homocoup->Solution3

Decision tree for troubleshooting low yields in 2-bromo-N,N-dimethylpyrimidin-4-amine couplings.

Q1: My reaction stalls early, and the starting 2-bromopyrimidine is mostly unrecovered. What is happening?

A: You are experiencing catalyst poisoning . The nitrogen atoms on the pyrimidine ring are coordinating to the palladium, displacing your ligands and halting the catalytic cycle[2].

  • The Solution: You must use a ligand that outcompetes the substrate for the palladium center. Switch from standard triphenylphosphine ( PPh3​ ) to sterically demanding, electron-rich dialkylbiaryl phosphines like XPhos or RuPhos , which accelerate oxidative addition while sterically blocking substrate chelation[1]. Alternatively, strong bidentate chelating ligands like dppf or dppp can lock the palladium in an active conformation, resisting displacement[3].

Q2: I am observing a large amount of N,N -dimethylpyrimidin-4-amine (debrominated starting material). How do I prevent this?

A: This is hydrodehalogenation , a side reaction where the Ar-Pd(II)-Br intermediate undergoes β -hydride elimination instead of transmetalation[4]. This occurs when transmetalation is too slow, and a hydride source is present in the reaction matrix.

  • The Solution: Identify and eliminate the hydride source. If you are using alkoxide bases (e.g., NaOtBu ), they can decompose to form ketones/aldehydes and a palladium-hydride species. Switch to an inorganic base like K3​PO4​ or K2​CO3​ [4]. Additionally, ensure your transmetalation step is optimized; adding a stoichiometric amount of water (e.g., 5 equivalents relative to the substrate) can dramatically accelerate the formation of the reactive boronate species, allowing transmetalation to outpace debromination[1][5].

Q3: My boronic acid is being consumed, but I am isolating biaryl homocoupled byproducts instead of the desired cross-product.

A: Homocoupling of boronic acids is driven by the presence of molecular oxygen or unreduced Pd(II) precatalysts[5][6]. Oxygen oxidizes the Pd(0) species into a Pd(II)-peroxo complex, which rapidly transmetalates two equivalents of boronic acid.

  • The Solution: Implement strict anaerobic techniques. Thoroughly degas all solvents via the freeze-pump-thaw method or vigorous argon sparging for at least 30 minutes prior to adding the catalyst[6].

Part 3: Quantitative Condition Screening

The following table summarizes the empirical data regarding ligand, base, and solvent choices for the Suzuki-Miyaura coupling of 2-Bromo-N,N-dimethylpyrimidin-4-amine, illustrating the causality of condition selection.

Catalyst / Ligand SystemBaseSolvent SystemTempConversionMajor Side ProductMechanistic Conclusion
Pd(PPh3​)4​ (5 mol%) Na2​CO3​ Toluene / H2​O 80 °C< 20%Unreacted SM PPh3​ is displaced by pyrimidine nitrogens; catalyst poisoning occurs.
Pd(OAc)2​ / PPh3​ NaOtBu 1,4-Dioxane100 °C45%Debrominated SM (35%)Alkoxide base provides hydride source; slow transmetalation leads to hydrodehalogenation.
Pd(dppf)Cl2​ (5 mol%) K3​PO4​ Dioxane / H2​O (Air)90 °C60%Boronic Acid HomocouplingBidentate ligand prevents poisoning, but O2​ presence drives homocoupling.
Pd2​(dba)3​ / XPhos K3​PO4​ Dioxane / H2​O (Degassed) 90 °C > 95% None (Trace) Optimal: XPhos accelerates ox. addition; K3​PO4​ / H2​O speeds transmetalation; degassing prevents homocoupling.

Part 4: Self-Validating Experimental Protocol

This protocol for the Suzuki-Miyaura coupling of 2-Bromo-N,N-dimethylpyrimidin-4-amine is designed as a self-validating system. Observable milestones are built into the workflow to ensure mechanistic integrity at each step.

Reagents Required:

  • 2-Bromo-N,N-dimethylpyrimidin-4-amine (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.5 equiv, 1.5 mmol)

  • Pd2​(dba)3​ (0.025 equiv, 2.5 mol% — provides 5 mol% Pd)

  • XPhos (0.06 equiv, 6 mol%)

  • K3​PO4​ (Anhydrous, finely ground, 3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane / H2​O (10:1 ratio, 11 mL total)

Step-by-Step Methodology:

  • Preparation and Degassing (Critical Step):

    • In a Schlenk flask equipped with a magnetic stir bar, add the 1,4-Dioxane (10 mL) and H2​O (1 mL).

    • Sparge the solvent mixture with ultra-pure Argon for 30 minutes.

    • Validation Check: The absence of dissolved oxygen is critical. If homocoupling is observed later, this step was insufficient.

  • Reagent Loading:

    • To an oven-dried reaction vial, add 2-Bromo-N,N-dimethylpyrimidin-4-amine, the arylboronic acid, and finely ground K3​PO4​ .

    • Causality Note: Grinding the K3​PO4​ increases the surface area, which is vital for the heterogeneous activation of the boronic acid[1].

  • Catalyst Activation:

    • In a nitrogen-filled glovebox (or under strict Schlenk conditions), add Pd2​(dba)3​ and XPhos to the reaction vial.

    • Seal the vial with a PTFE-lined septum cap, remove it from the glovebox, and inject the degassed solvent mixture.

    • Validation Check: Upon stirring at room temperature for 5-10 minutes, the solution should transition from a dark purple/black suspension (unactivated Pd2​(dba)3​ ) to a homogeneous, deep red or brownish-red solution. This color shift confirms the formation of the active Pd(0)−XPhos catalytic species. If the solution remains colorless or immediately drops a black precipitate, the catalyst is dead or poisoned.

  • Reaction Execution & Monitoring:

    • Heat the reaction mixture to 90 °C in a pre-heated oil bath for 4–12 hours.

    • Validation Check: Monitor via TLC or LC-MS. Successful oxidative addition and coupling will result in the disappearance of the UV-active starting material. If LC-MS shows a mass corresponding to [M−Br+H]+ , hydrodehalogenation is occurring, indicating your boronic acid is either degrading (protodeboronation) or transmetalation is failing[6].

  • Workup:

    • Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.

References

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines | The Journal of Organic Chemistry. acs.org.[Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. reddit.com.[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. yonedalabs.com.[Link]

Sources

Optimization

Technical Support Center: Optimizing Amination of 2-Bromo-N,N-dimethylpyrimidin-4-amine

Welcome to the Advanced Application Scientist Troubleshooting Portal. This guide addresses the specific thermodynamic and kinetic challenges of aminating 2-bromo-N,N-dimethylpyrimidin-4-amine , a highly functionalized py...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Scientist Troubleshooting Portal. This guide addresses the specific thermodynamic and kinetic challenges of aminating 2-bromo-N,N-dimethylpyrimidin-4-amine , a highly functionalized pyrimidine building block.

Substrate Profiling & Pathway Selection

Unlike unsubstituted 2-bromopyrimidines, the presence of the N,N-dimethylamino group at the C4 position fundamentally alters the reactivity of this molecule. The strong electron-donating resonance (+M effect) of the dimethylamino group increases the electron density of the pyrimidine ring. This significantly raises the activation energy barrier required to form the Meisenheimer complex during Nucleophilic Aromatic Substitution (SNAr).

Consequently, reactions that might proceed at room temperature for a standard 2-halopyrimidine will stall with this substrate, necessitating precise temperature optimization or a switch to Palladium-catalyzed Buchwald-Hartwig cross-coupling.

PathwaySelection Substrate 2-Bromo-N,N-dimethylpyrimidin-4-amine AmineType Amine Nucleophilicity? Substrate->AmineType Strong Strong Nucleophile (Aliphatic, 1°/2°) AmineType->Strong High pKa Weak Weak Nucleophile (Anilines, Sterically Hindered) AmineType->Weak Low pKa SNAr SNAr Pathway Optimal Temp: 80-110°C Strong->SNAr BHA Buchwald-Hartwig Optimal Temp: 80-90°C Weak->BHA

Decision matrix for selecting SNAr vs. Buchwald-Hartwig based on nucleophile strength.

SNAr Temperature Optimization (FAQs & Troubleshooting)

Q1: My SNAr reaction with an aliphatic amine is stalling at 40 °C. Why? Causality: The +M effect of the C4-dimethylamino group deactivates the C2 position towards nucleophilic attack. At 40 °C, the thermal energy is insufficient to overcome the elevated activation barrier required to form the anionic Meisenheimer intermediate. Solution: Increase the reaction temperature to 80–110 °C. Using polar aprotic solvents (e.g., DMF, NMP, or water under specific conditions) will stabilize the transition state and facilitate the substitution .

Q2: I increased the temperature to 140 °C to force the SNAr, but my yield dropped and I see multiple spots on TLC. What happened? Causality: Exceeding 120 °C with basic amines can lead to unwanted side reactions, including the thermal degradation of the pyrimidine core or competitive displacement of the C4-dimethylamino group. Solution: Cap the temperature at 110 °C. If the reaction is still slow, switch to a sealed-tube environment to safely increase pressure without solvent evaporation, or transition to a Buchwald-Hartwig coupling.

Quantitative Data: SNAr Temperature Screening
Temperature (°C)SolventTime (h)Conversion (%)Side Products Observed
40DMF24< 5%None
80DMF1665%Trace
110DMF12> 95%None
140DMF1240%Significant degradation

Table 1: Typical conversion rates for the SNAr of 2-bromo-N,N-dimethylpyrimidin-4-amine with a primary aliphatic amine.

Standard Protocol: High-Temperature SNAr
  • Preparation: In a heavy-walled reaction vial, dissolve 2-bromo-N,N-dimethylpyrimidin-4-amine (1.0 equiv) in anhydrous DMF (0.2 M).

  • Reagent Addition: Add the amine nucleophile (2.0 equiv) and N,N-diisopropylethylamine (DIPEA) (2.5 equiv).

  • Heating: Seal the vial with a Teflon-lined cap. Heat the mixture in an oil bath or heating block strictly pre-set to 100 °C for 12–16 hours.

  • Self-Validating Workup: Cool to room temperature, dilute with ethyl acetate, and wash extensively with 5% aqueous LiCl (3x). Note: The LiCl wash is critical; failure to remove DMF will result in artificially inflated crude yields and streaking during chromatography. Dry the organic layer over Na₂SO₄ and concentrate.

Buchwald-Hartwig Amination Temperature Control

When coupling weak nucleophiles (e.g., anilines), Palladium catalysis is required. However, 2-bromopyrimidines are notorious for coordinating to the Pd center via their ring nitrogens, which poisons the catalyst .

Q3: Why do I see a fine black precipitate shortly after heating my Buchwald-Hartwig reaction to 110 °C? Causality: The black precipitate is "Palladium black," which forms when the active Pd(0) catalyst thermally decomposes and aggregates. While heat is required for the oxidative addition step, temperatures above 100 °C destabilize the Pd-ligand complex, especially if the ligand is not sterically bulky enough to protect the metal center. Solution: Lower the temperature to 85 °C and utilize a bulky, electron-rich biaryl phosphine ligand (e.g., XPhos or BrettPhos) to stabilize the Pd(0) species and prevent pyrimidine nitrogen coordination .

Q4: My LC-MS shows a mass corresponding to the debrominated starting material (N,N-dimethylpyrimidin-4-amine) instead of the product. How does temperature influence this? Causality: Hydrodebromination is a common side reaction driven by β-hydride elimination from the amine or solvent, forming a Pd-hydride intermediate that reductively eliminates the debrominated arene. This side pathway has a higher activation energy than the desired reductive elimination; therefore, excessive temperatures disproportionately accelerate debromination. Solution: Strictly maintain the temperature between 80–90 °C. Ensure the reaction is completely oxygen-free, as O₂ can alter the catalytic cycle and promote side reactions.

TempEffects Temp Buchwald-Hartwig Reaction Temperature Low < 60°C Sub-optimal Temp->Low Opt 80 - 90°C Optimal Range Temp->Opt High > 100°C Excessive Heat Temp->High LowRes Reaction Stalls (Failed Oxidative Addition) Low->LowRes OptRes Efficient Catalytic Turnover (High Product Yield) Opt->OptRes HighRes Pd Black Formation & Hydrodebromination High->HighRes

Thermodynamic outcomes of temperature variations in Pd-catalyzed amination.

Quantitative Data: Buchwald-Hartwig Temperature Optimization
Temperature (°C)LigandBaseYield (%)Debromination (%)Pd Black Observed
60XPhosNaOtBu15%< 1%No
85XPhosNaOtBu92%2%No
110XPhosNaOtBu45%25%Yes
85dpppNaOtBu30%10%Yes

Table 2: Pd-catalyzed coupling of 2-bromo-N,N-dimethylpyrimidin-4-amine with aniline (Pd₂(dba)₃, Toluene).

Standard Protocol: Temperature-Controlled Buchwald-Hartwig Coupling
  • Glovebox Setup: In an inert atmosphere (N₂ or Ar), add 2-bromo-N,N-dimethylpyrimidin-4-amine (1.0 equiv), the amine partner (1.2 equiv), and NaOtBu (1.4 equiv) to an oven-dried Schlenk flask.

  • Catalyst Loading: Add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%). Self-Validation: The ratio of Pd to Ligand must be strictly maintained at 1:2 to ensure the active catalytic species is fully ligated.

  • Solvent: Add anhydrous, degassed toluene to achieve a 0.1 M concentration.

  • Heating: Seal the flask, remove from the glovebox, and place in a pre-heated oil bath strictly maintained at 85 °C. Stir vigorously for 8–12 hours.

  • Monitoring & Workup: Monitor by TLC. Once the starting material is consumed, cool immediately to room temperature to prevent post-reaction catalyst degradation and product decomposition. Filter through a pad of Celite, eluting with ethyl acetate, and concentrate for chromatography.

References

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? National Institutes of Health (PMC) URL:[Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting 2-Bromo-N,N-dimethylpyrimidin-4-amine Conversions

Welcome to the Advanced Technical Support Guide for 2-Bromo-N,N-dimethylpyrimidin-4-amine . As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Guide for 2-Bromo-N,N-dimethylpyrimidin-4-amine . As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Low conversion rates with this specific substrate are rarely due to user error; they are a direct consequence of its unique electronic and steric microenvironment.

By understanding the causality behind these failures, we can engineer robust, self-validating protocols to drive your cross-coupling and nucleophilic aromatic substitution (SNAr) reactions to completion.

Part 1: Diagnostic Logic & Chemical Causality

The fundamental challenge with 2-Bromo-N,N-dimethylpyrimidin-4-amine lies in the C4-dimethylamino group . This moiety exerts a strong electron-donating mesomeric effect (+M), pushing electron density into the pyrimidine ring.

The Chemical Consequences:

  • Elevated LUMO: The increased electron density at the C2 position raises the activation energy required for both the oxidative addition of Palladium(0) and the attack of nucleophiles during SNAr.

  • Lewis Basicity: The pyrimidine nitrogens (N1, N3) are highly Lewis basic and sterically accessible, making them prime candidates for coordinating to and poisoning transition metal catalysts.

Troubleshooting Start Low Conversion Detected (2-Bromo-N,N-dimethylpyrimidin-4-amine) RxnType Identify Reaction Pathway Start->RxnType PdCat Pd-Catalyzed Cross-Coupling (Suzuki / Buchwald) RxnType->PdCat SNAr Nucleophilic Aromatic Substitution (SNAr) RxnType->SNAr Poison Catalyst Poisoning (Black Precipitate) PdCat->Poison Visual Check Dehal Dehalogenation ([M+H]+ = 124) PdCat->Dehal LC-MS Check Deact Electronic Deactivation (Slow Kinetics) SNAr->Deact Stalled Reaction Hydro Competing Hydrolysis ([M+H]+ = 140) SNAr->Hydro Side Product Sol1 Use Bulky Ligands (e.g., XPhos, dtbpf) Poison->Sol1 Sol2 Optimize Base & Exclude Moisture Dehal->Sol2 Sol3 Increase Temp & Use Stronger Base Deact->Sol3 Sol4 Switch to Anhydrous Polar Aprotic Solvent Hydro->Sol4

Diagnostic logic tree for troubleshooting low conversion rates.

Part 2: Palladium-Catalyzed Cross-Coupling (Suzuki & Buchwald-Hartwig)

Frequently Asked Questions

Q1: My Suzuki coupling stalls at 20-30% conversion, and the solution turns black within 30 minutes. What is happening? A: The black precipitate is palladium black, indicating catastrophic catalyst decomposition. The highly basic pyrimidine nitrogens of your substrate are coordinating to the Pd(II) intermediate or Pd(0) center, displacing the phosphine ligands and stalling the catalytic cycle [1]. To overcome this, you must use sterically demanding, electron-rich ligands (like XPhos or tripalladium clusters) that physically block the pyrimidine nitrogen from binding to the metal center [2, 3].

Q2: LC-MS shows complete consumption of the starting material (m/z 202/204), but my product yield is <10%. Where did my substrate go? A: Look for a major peak at m/z 124 [M+H]+ . This is N,N-dimethylpyrimidin-4-amine, the product of dehalogenation. This occurs when the rate of transmetalation is slower than protodeboronation or reduction by the solvent/base. Switch to a weaker, anhydrous base (e.g., K3PO4 instead of aqueous Na2CO3) and ensure your boronic acid is not degrading.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate-Limiting) Pd0->OxAdd Substrate Poison Catalyst Poisoning (N-Coordination) Pd0->Poison Pyrimidine Binding TransMet Transmetalation / Amine Binding OxAdd->TransMet Nucleophile RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product PdBlack Pd Black (Inactive) Poison->PdBlack Thermal Breakdown

Palladium catalytic cycle illustrating the competing pathway of catalyst poisoning.

Quantitative Data: Ligand Optimization Matrix
LigandCone Angle / Bite AngleRelative Oxidative Addition RateCatalyst Poisoning RiskTypical Conversion (%)
PPh3145°SlowHigh< 20%
dppf99° (Bite Angle)ModerateMedium45 - 60%
XPhosBulky BiarylFastLow> 90%
dtbpf104° (Bite Angle)Very FastVery Low> 95%
Self-Validating Protocol: Optimized Suzuki-Miyaura Coupling

This protocol utilizes a self-validating feedback loop to ensure reaction integrity.

  • Preparation: In a rigorously dried Schlenk flask, combine 2-Bromo-N,N-dimethylpyrimidin-4-amine (1.0 equiv), boronic acid (1.5 equiv), and anhydrous K3PO4 (2.0 equiv).

  • Degassing (Validation Check 1): Add 1,4-dioxane (0.2 M). Sparge with Argon for 15 minutes. Self-Validation: The solution must remain clear/pale yellow. If it darkens, your base is contaminated or incompatible.

  • Catalyst Addition: Add Pd2(dba)3 (2.5 mol%) and XPhos (5 mol%).

  • Activation (Validation Check 2): Heat to 90°C. Self-Validation: The solution should turn a deep, homogeneous red/orange. If it turns black and opaque within 10 minutes, oxygen has breached the system or the ligand failed to coordinate; abort and restart.

  • Monitoring: After 4 hours, sample for LC-MS. You should observe the disappearance of the m/z 202/204 doublet. If m/z 124 is present at >10%, reduce the reaction temperature to 75°C for the next run.

Part 3: Nucleophilic Aromatic Substitution (SNAr)

Frequently Asked Questions

Q3: My SNAr with an amine nucleophile shows <5% conversion after 24 hours at 80°C in THF. Why? A: The C4-dimethylamino group severely deactivates the C2 position towards nucleophilic attack by raising the LUMO energy of the pyrimidine ring. Standard SNAr conditions used for 2-chloropyrimidines will fail here [4]. You must transition to a polar aprotic solvent (DMSO, DMF) to increase the effective basicity of your nucleophile, and increase the temperature to 100-120°C [5].

Q4: I increased the temperature, but now I have a massive impurity peak at m/z 140. What is it? A: A mass of 140 [M+H]+ corresponds to 4-(dimethylamino)pyrimidin-2-ol. This is the hydrolysis product. At elevated temperatures in polar aprotic solvents, even trace amounts of water act as a potent nucleophile, outcompeting your desired amine or alcohol. Strict anhydrous conditions are mandatory.

Quantitative Data: SNAr Solvent & Base Matrix
SolventBaseNucleophile TypeTemp (°C)Expected ConversionPrimary Failure Mode
THFK2CO3Amines (1°, 2°)65 (Reflux)< 10%Electronic deactivation stalls reaction
1,4-DioxaneCs2CO3Phenols10040 - 50%Poor solubility of the phenoxide intermediate
DMFKOtBuAlcohols / Phenols80 - 100> 90%Hydrolysis (m/z 140) if moisture is present
DMSONaHThiols / Indoles100 - 120> 95%Substrate degradation at >130°C
Self-Validating Protocol: High-Temperature SNAr
  • Nucleophile Activation (Validation Check 1): In a dry vial under Argon, dissolve the nucleophile (1.2 equiv) in anhydrous DMSO (0.2 M). Add NaH (60% dispersion, 1.5 equiv) portion-wise. Self-Validation: Observe controlled gas evolution (H2). The solution must become completely homogeneous. If it remains cloudy, the nucleophile is not fully deprotonated; add a crown ether or switch to DMF.

  • Substrate Addition: Once gas evolution ceases, add 2-Bromo-N,N-dimethylpyrimidin-4-amine (1.0 equiv) in one portion.

  • Heating & Monitoring (Validation Check 2): Seal the vial and heat to 110°C. Monitor via LC-MS at 2 hours and 6 hours. Self-Validation: The appearance of the product mass must inversely correlate with the m/z 202/204 doublet. If conversion stalls at 50%, the localized pH has dropped; add an additional 0.5 equiv of base.

  • Quenching: Cool to room temperature and quench carefully with ice water to precipitate the product, leaving the DMSO and salts in the aqueous layer.

References

  • BenchChem. A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions.1

  • BenchChem. Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.2

  • ACS Publications. Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters.3

  • PMC. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?4

  • ACS Publications. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.5

Sources

Optimization

Handling, storage, and shelf-life stability of 2-Bromo-N,N-dimethylpyrimidin-4-amine

Welcome to the technical support center for 2-Bromo-N,N-dimethylpyrimidin-4-amine (CAS 1209459-27-7). This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this key bu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Bromo-N,N-dimethylpyrimidin-4-amine (CAS 1209459-27-7). This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this key building block in their synthetic workflows. We will address common challenges related to its handling, storage, and reactivity to ensure the integrity of your materials and the success of your experiments.

Section 1: Core Compound Specifications & Safety

Before handling, it is critical to be familiar with the compound's properties and associated safety protocols.

Physicochemical Properties
PropertyValueSource(s)
CAS Number 1209459-27-7[1]
Molecular Formula C₆H₈BrN₃[1]
Molecular Weight 202.05 g/mol [1]
Appearance Solid[2]
Typical Purity ≥95-98%[1][2]
GHS Hazard & Precautionary Information

This compound is classified as hazardous. Strict adherence to safety protocols is mandatory.

ClassificationCodeHazard Statement
Acute Toxicity, Oral H302Harmful if swallowed.[1]
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1]
STOT, Single Exposure H335May cause respiratory irritation.[1]

Key Precautionary Measures:

  • P261 & P271: Avoid breathing dust and use only in a well-ventilated area, such as a chemical fume hood.[1][3]

  • P280: Wear protective gloves, protective clothing, and eye/face protection.[1][4]

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[1][5]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4]

Section 2: FAQs on Handling, Storage, and Stability

Improper handling and storage are common sources of experimental failure. These FAQs address the most frequent user inquiries.

Q1: What are the optimal long-term storage conditions for 2-Bromo-N,N-dimethylpyrimidin-4-amine?

The optimal storage condition is at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) .[2] To maintain the compound's integrity, keep the container tightly sealed in a dry, cool, and well-ventilated location away from oxidizing agents.[3][4][6]

Q2: I received the compound as an off-white solid, but it has developed a yellowish or brownish tint over time. Is it still usable?

A visible color change often indicates potential degradation or the presence of impurities. While this does not automatically render the compound unusable, its purity is now questionable. Causality: Halogenated heterocyclic compounds can be sensitive to light, air (oxidation), and moisture over extended periods. Degradation can lead to the formation of colored byproducts and a lower effective concentration of the desired material.

Self-Validation: Before using a discolored reagent, you must verify its identity and purity. A simple Thin Layer Chromatography (TLC) analysis against a reliable standard or a fresh sample can quickly indicate the presence of impurities. For more quantitative assessment, LC-MS or ¹H NMR analysis is recommended.

Q3: What is the correct procedure for weighing and dispensing the compound to prevent contamination and degradation?

This compound's stability can be compromised by atmospheric moisture. The primary cause of moisture contamination is condensation on a cold surface. The following workflow is essential to prevent this.

Caption: Workflow for Proper Compound Dispensing

Allowing the vial to equilibrate to room temperature before opening is the most critical step to prevent atmospheric water from condensing on the cold solid, which can hydrolyze the compound or interfere with moisture-sensitive reactions.[7] Purging the headspace with a dry, inert gas before resealing displaces moist air and significantly extends the reagent's shelf life.[7]

Q4: What solvents are compatible with this compound for reactions and analysis?

While a comprehensive public solubility profile is not available, 2-Bromo-N,N-dimethylpyrimidin-4-amine is a halogenated heterocyclic compound generally used in organic synthesis. It is expected to be soluble in common aprotic organic solvents such as:

  • Tetrahydrofuran (THF)

  • 1,4-Dioxane

  • Toluene

  • N,N-Dimethylformamide (DMF)

Trustworthiness: Always perform a small-scale solubility test before committing the bulk of your material to a reaction. For general laboratory use, avoid storing this compound in chlorinated solvents for long periods, as reactions can occur.[8] For material compatibility with various plastics and metals, consult a general chemical compatibility database.[9][10]

Section 3: Troubleshooting Guide for Synthetic Applications

This compound is a valuable substrate for cross-coupling reactions. However, its structure presents a specific, often overlooked, challenge.

Scenario: Low Yield or Complete Failure in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

You have set up a cross-coupling reaction using 2-Bromo-N,N-dimethylpyrimidin-4-amine, but analysis by TLC or LC-MS shows only starting material or the formation of black precipitate (palladium black).

Primary Cause: Catalyst Poisoning

The most probable cause of failure is the poisoning of the palladium catalyst.[11] The lone pairs of electrons on the pyrimidine ring's nitrogen atoms can coordinate strongly to the electron-deficient palladium center. This coordination occupies the sites needed for the catalytic cycle to proceed, effectively inhibiting or killing the reaction. This is a well-documented issue for nitrogen-containing heterocycles, particularly pyridines and pyrimidines.[11]

Troubleshooting Decision Tree:

Use the following logic diagram to diagnose and solve the issue.

Caption: Troubleshooting Palladium Cross-Coupling Reactions

Section 4: Standard Operating Protocols

Protocol 4.1: Recommended Storage and Handling
  • Receiving: Upon receipt, log the compound and immediately place it in a designated 2-8°C storage area.

  • Preparation for Use: Transfer the sealed container to a fume hood. Allow it to stand for at least 20-30 minutes to reach room temperature.

  • Dispensing: In the fume hood, briefly open the container. Using a clean spatula, quickly weigh the desired amount of solid into a tared, dry reaction vessel.

  • Resealing: Before closing the primary container, flush the headspace with a gentle stream of dry nitrogen or argon for 10-15 seconds.

  • Finalizing: Seal the container cap tightly, wrap the seal with paraffin film for extra security, and promptly return the container to its 2-8°C storage location.

Protocol 4.2: Rapid Purity Verification by TLC
  • Sample Preparation: Prepare a dilute solution of your 2-Bromo-N,N-dimethylpyrimidin-4-amine (~1 mg/mL) in a suitable solvent like ethyl acetate or dichloromethane.

  • Spotting: Using a capillary tube, spot a small amount of the solution onto a silica gel TLC plate.

  • Elution: Develop the plate in a TLC chamber using an appropriate mobile phase (e.g., a 7:3 mixture of Hexanes:Ethyl Acetate is a good starting point).

  • Visualization: Visualize the plate under a UV lamp (254 nm).

  • Analysis: A pure compound should ideally show a single, well-defined spot. The presence of multiple spots, streaking, or material at the baseline suggests impurities or degradation.

References

  • 4-BroMo-N,N-diMethylpyriMidin-2-aMine — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 25, 2026, from [Link]

  • 2,6-Dibromo-N,N-dimethylpyridin-4-amine. (n.d.). PubChem. Retrieved March 25, 2026, from [Link]

  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021, July 6). MDPI. Retrieved March 25, 2026, from [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). University of St Andrews. Retrieved March 25, 2026, from [Link]

  • An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. (n.d.). PMC. Retrieved March 25, 2026, from [Link]

  • Scheme of pyrimidine degradation pathways showing the four steps and... (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. (2010, August 15). PubMed. Retrieved March 25, 2026, from [Link]

  • 2-Bromo-N,N-dimethylpyrimidin-4-amine 95%. (n.d.). AiFChem, an Xtalpi Company. Retrieved March 25, 2026, from [Link]

  • Direct regioselective C-3 halogenation of pyridines. (2026, January 10). ResearchGate. Retrieved March 25, 2026, from [Link]

  • organic chemistry laboratory experiments. (n.d.). Retrieved March 25, 2026, from [Link]

  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. (n.d.). PMC. Retrieved March 25, 2026, from [Link]

  • 8: Identification of Unknowns (Experiment). (2020, June 29). Chemistry LibreTexts. Retrieved March 25, 2026, from [Link]

  • "Amination of 2-Bromo-6-Methylaminopyridine" by Matthew H. Elterman. (2024). Georgia Southern Commons. Retrieved March 25, 2026, from [Link]

  • 2-Amino-4-bromopyrimidine. (n.d.). PubChem. Retrieved March 25, 2026, from [Link]

  • Organic Chem Lab: 2,4-DNP test reacting with Amines? Help? (2012, May 5). Reddit. Retrieved March 25, 2026, from [Link]

  • Hyperthermia and incorporation of halogenated pyrimidines: radiosensitization in cultured rodent and human tumor cells. (n.d.). SciSpace. Retrieved March 25, 2026, from [Link]

  • Chemical Compatibility Database. (n.d.). Cole-Parmer. Retrieved March 25, 2026, from [Link]

  • STEM Success Center - CSUSM. (n.d.). CSUSM. Retrieved March 25, 2026, from [Link]

  • Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[1][2][12]triazolo[1,5-a]pyridine. (n.d.). Google Patents. Retrieved March 25, 2026, from

  • N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. (2021, November 13). MDPI. Retrieved March 25, 2026, from [Link]

  • CHEMICAL COMPATIBILITY CHART. (n.d.). Retrieved March 25, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Solvent Selection for 2-bromo-N,N-dimethylpyrimidin-4-amine Recrystallization

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals tasked with the purification of 2-bromo-N,N-dimethylpyrimidin-4-am...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals tasked with the purification of 2-bromo-N,N-dimethylpyrimidin-4-amine (CAS: 1209459-27-7).

Synthesizing halogenated pyrimidines often yields complex reaction mixtures containing unreacted starting materials, regioisomers, or amine hydrobromide salts. Because this compound is a critical intermediate in pharmaceutical synthesis, achieving >99% purity is paramount. This guide provides field-proven, thermodynamically controlled recrystallization methodologies to ensure reproducible purity.

Causality in Solvent Selection: The Chemical Context

To purify a molecule, you must exploit its electronic and structural properties. The molecular architecture of 2-bromo-N,N-dimethylpyrimidin-4-amine dictates its unique solubility profile:

  • The Pyrimidine Core & C2-Bromine: Creates an electron-deficient, polarizable system. The bromine atom adds mass and lipophilicity but remains highly reactive.

  • The C4-N,N-dimethylamino Group: Introduces localized polarity (a strong dipole) and acts as an electron-donating group via resonance, which slightly stabilizes the ring against premature degradation.

Why standard solvents fail: Highly non-polar solvents (like pure hexane) fail because the pyrimidine nitrogens and the amine group render the molecule too polar, resulting in near-zero solubility even at boiling points. Conversely, highly polar protic solvents (like pure water) cause the lipophilic compound to "brick out" (precipitate amorphously) rather than form an ordered, high-purity crystal lattice.

The optimal approach utilizes a mixed solvent system . A 1:1 mixture of Acetonitrile (MeCN) and Methanol (MeOH) is highly effective for aminated halogenated pyrimidines (). Acetonitrile provides a steep temperature-dependent solubility curve (ideal for crystallizing the target), while Methanol acts as a solubilizer for polar impurities, keeping them trapped in the mother liquor.

Solvent Selection Matrix

The following table summarizes the quantitative data and mechanistic profiles of various solvent systems to help you select the right environment for your specific crude impurity profile.

Solvent SystemVolume RatioBlended Boiling PointPolarity ProfilePrimary MechanismSuitability for Target
MeCN / MeOH 1:1~70 °CHigh / Protic-Aprotic mixSteep solubility curve; retains polar saltsOptimal . Balances target solubility while purging amine salts.
EtOAc / Heptane 1:2 to 1:4~80 °CLow-Medium / AproticTwo-solvent antisolvent inductionGood . Best if the crude contains strictly non-polar impurities.
Isopropanol (IPA) 100%82 °CMedium / ProticTemperature-gradient coolingModerate . May require large volumes; high risk of target oiling out.
Toluene 100%110 °CLow / AproticHigh-temp dissolutionPoor . Boiling point too high; risks thermal degradation of the target.

Validated Experimental Protocol: MeCN/MeOH System

This protocol utilizes a self-validating methodology to ensure that every step mathematically or physically confirms the success of the purification.

Step 1: Saturation & Dissolution

  • Action: Place the crude 2-bromo-N,N-dimethylpyrimidin-4-amine in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of a 1:1 (v/v) mixture of Acetonitrile and Methanol (approx. 5 mL per gram of crude). Heat to a gentle boil (approx. 70 °C) with stirring. Add additional solvent in 1 mL aliquots until the solid just dissolves.

  • Causality: Achieving exact saturation at the boiling point ensures the maximum possible thermodynamic yield upon cooling.

Step 2: Hot Filtration (Self-Validation Checkpoint)

  • Action: Rapidly filter the boiling solution through a pre-warmed fluted filter paper into a clean, heated flask.

  • Validation: This step physically validates complete dissolution. Any residue remaining on the filter paper is definitively identified as insoluble polymeric byproducts or inorganic salts, confirming they have been successfully purged from the target compound.

Step 3: Controlled Nucleation & Cooling

  • Action: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 20 °C) over 2 hours. Once at room temperature, transfer the flask to an ice bath (0–4 °C) for an additional 45 minutes.

  • Causality: Slow cooling allows the molecules to arrange into a stable, highly ordered polymorph. Rapid crash-cooling traps impurities within the crystal lattice.

Step 4: Isolation & Mother Liquor Analysis (Self-Validation Checkpoint)

  • Action: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2–3 mL of ice-cold 1:1 MeCN/MeOH. Evaporate a 1 mL aliquot of the remaining mother liquor and analyze it via TLC.

  • Validation: The TLC of the mother liquor validates the solvent system's efficacy. A massive target spot indicates over-solubility (reduce solvent volume next time), while distinct baseline spots confirm the successful purging of polar impurities.

Troubleshooting & FAQs

Q: My compound is "oiling out" (forming a second liquid phase) instead of crystallizing. Why? A: Oiling out occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent, leading to liquid-liquid phase separation rather than solid-liquid crystallization (). For this specific pyrimidine, it usually means the solvent is too poor or cooling was too rapid. Fix: Reheat the mixture until homogeneous, add 10-15% more of the better solvent (MeOH), and cool at a much slower rate (e.g., 0.5 °C/min).

Q: The yield is unacceptably low (<40%) after cooling. What are the next steps? A: The solution is likely not supersaturated. Halogenated pyrimidines can be deceptively soluble in alcohols. Fix: Transfer the flask back to the heat source and boil off 20-30% of the solvent volume. Alternatively, employ the principles of two-solvent recrystallization by adding a dropwise amount of a non-polar antisolvent (like heptane) until slight turbidity persists at the boiling point ().

Q: Is there a risk of nucleophilic aromatic substitution (SNAr) with Methanol during heating? A: Yes, if the conditions are not strictly neutral. The C2-position of a pyrimidine is highly reactive toward nucleophiles, especially with a good leaving group like bromine (). However, neutral methanol at its boiling point (65 °C) is generally not nucleophilic enough to displace the bromine unless a base is present. Fix: Ensure your crude mixture is entirely free of residual base (e.g., potassium carbonate or triethylamine) from the previous synthesis step before recrystallization. If residual base is suspected, switch to a strictly non-nucleophilic system like Ethyl Acetate / Heptane.

Troubleshooting Workflow Visualization

Follow this logical decision tree if you encounter issues during the recrystallization process.

RecrystallizationTroubleshooting Start Crude 2-bromo-N,N-dimethyl pyrimidin-4-amine Dissolve Dissolve in hot 1:1 MeCN/MeOH Start->Dissolve CheckDissolve Complete Dissolution? Dissolve->CheckDissolve AddSolvent Add more hot solvent in 1 mL aliquots CheckDissolve->AddSolvent No Cooling Cool slowly to Room Temp then Ice Bath CheckDissolve->Cooling Yes AddSolvent->CheckDissolve CheckCrystals Crystal Formation? Cooling->CheckCrystals OilingOut Oiling Out Detected? CheckCrystals->OilingOut No / Oil forms Filter Vacuum Filtration & Wash with cold solvent CheckCrystals->Filter Yes (Solid) Reheat Reheat & add more MeOH (increase solubility) OilingOut->Reheat Yes (Oil) Induce Scratch flask / Add seed crystal or evaporate 20% solvent OilingOut->Induce No (Clear) Reheat->Cooling Induce->Cooling End Pure Product Isolated Filter->End

Figure 1: Troubleshooting workflow for 2-bromo-N,N-dimethylpyrimidin-4-amine recrystallization.

References

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. URL:[Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. URL:[Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications (Journal of Organic Chemistry). URL:[Link]

Optimization

Overcoming steric hindrance in 2-Bromo-N,N-dimethylpyrimidin-4-amine substitutions

Welcome to the Technical Support Center for Overcoming Steric and Electronic Barriers in 2-Bromo-N,N-dimethylpyrimidin-4-amine Substitutions . As a Senior Application Scientist, I have designed this guide to move beyond...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Overcoming Steric and Electronic Barriers in 2-Bromo-N,N-dimethylpyrimidin-4-amine Substitutions .

As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Functionalizing the C2 position of this specific pyrimidine building block is notoriously difficult. This guide will decode the chemical causality behind these failures and provide you with self-validating, field-proven workflows to ensure your cross-coupling and nucleophilic aromatic substitution (SNAr) reactions succeed.

Part 1: Diagnostic Overview & Workflow

Before troubleshooting, it is critical to understand the dual threat this molecule presents:

  • Electronic Deactivation: The N,N-dimethylamino group at C4 donates electron density into the pyrimidine ring via resonance. This raises the Lowest Unoccupied Molecular Orbital (LUMO) energy at C2, making the formation of the SNAr Meisenheimer complex thermodynamically unfavorable[1].

  • Steric Hindrance: The rotational sweep of the bulky N,N-dimethyl group creates an "umbrella effect." This physically blocks the approach trajectory of incoming bulky nucleophiles or transition-metal catalysts, a fundamental barrier in substitution reactions[2].

SubstitutionWorkflow Start Nucleophile Type? PrimaryAmine Primary Amines / Small Alcohols Start->PrimaryAmine BulkyAmine Secondary Amines / Anilines Start->BulkyAmine SNAr SNAr Pathway (Thermal/Microwave) PrimaryAmine->SNAr BulkyAmine->SNAr Attempt PdCat Buchwald-Hartwig Cross-Coupling BulkyAmine->PdCat StericClash Steric Clash at C2 (Low Yield / No Rxn) SNAr->StericClash If bulky OptSNAr Optimize SNAr: Polar Solvent (NMP) Temp > 130°C SNAr->OptSNAr Standard OptPd Optimize Pd-Catalysis: Pd2(dba)3, Xantphos NaOtBu, 100°C PdCat->OptPd StericClash->OptSNAr Force conditions

Caption: Workflow for selecting C2 substitution strategies based on nucleophile sterics.

Part 2: Frequently Asked Questions (FAQs)

Q: Why does my standard SNAr fail with 2-Bromo-N,N-dimethylpyrimidin-4-amine when it works perfectly for 2-bromopyrimidine? A: Causality lies in the C4 substituent. Unsubstituted 2-bromopyrimidine is highly electron-deficient. However, the C4-NMe₂ group in your substrate pumps electron density back into the ring. This electronic deactivation requires significantly higher activation energy to overcome. You cannot rely on standard refluxing ethanol or acetonitrile; you must force the reaction using high-boiling polar aprotic solvents (NMP/DMSO) and temperatures exceeding 120 °C.

Q: Should I use SNAr or Buchwald-Hartwig cross-coupling? A: This depends entirely on the steric profile of your nucleophile. For small, highly nucleophilic species (e.g., methylamine, unhindered primary alcohols), SNAr is viable and avoids heavy metal contamination. However, for secondary amines, anilines, or bulky primary amines, the steric clash at C2 makes SNAr impossible. In these scenarios, Buchwald-Hartwig amination is mandatory[3].

Part 3: Troubleshooting Guides

Issue 1: I am seeing less than 10% conversion in my SNAr reaction with a secondary amine, even after refluxing overnight.

  • Root Cause: The activation energy required to overcome the steric hindrance and electronic deactivation at C2 cannot be reached under standard atmospheric reflux conditions.

  • Solution: Transition from conventional heating to microwave irradiation. A sealed microwave vial allows you to safely exceed the solvent's atmospheric boiling point (e.g., heating NMP to 150 °C). The high pressure and intense thermal energy force the formation of the transition state. Additionally, use a strong, non-nucleophilic base like DIPEA to ensure the amine remains fully deprotonated.

Issue 2: My Buchwald-Hartwig coupling is failing, showing unreacted starting material and rapid palladium black precipitation.

  • Root Cause: The electron-rich nature of the pyrimidine ring slows down the oxidative addition of Palladium. Furthermore, the nitrogen atoms on the pyrimidine and the C4-dimethylamino group can competitively coordinate to the Palladium center, poisoning the active catalyst.

  • Solution: Utilize a bidentate phosphine ligand with a large bite angle, such as Xantphos (108°). Xantphos strongly chelates the Palladium[4], preventing off-target coordination by the pyrimidine nitrogens and stabilizing the active Pd(0) species throughout the catalytic cycle.

Mechanism Substrate 2-Bromo-N,N-dimethyl pyrimidin-4-amine ElecDeact Electronic Deactivation (NMe2 Resonance) Substrate->ElecDeact StericBlock Steric Hindrance (NMe2 Umbrella Effect) Substrate->StericBlock SNArTS Meisenheimer Complex (High Energy Barrier) ElecDeact->SNArTS PdOxAdd Pd Oxidative Addition (Slowed by e- richness) ElecDeact->PdOxAdd StericBlock->SNArTS StericBlock->PdOxAdd Solution1 High Temp / Microwave Strong Base SNArTS->Solution1 Overcome via Solution2 Bidentate Ligands (Xantphos/BINAP) PdOxAdd->Solution2 Overcome via

Caption: Mechanistic barriers in C2 substitution and their corresponding chemical solutions.

Part 4: Quantitative Data & Condition Optimization Matrix

Use the following table to select the optimal reaction conditions based on your specific nucleophile.

MethodCatalyst / ReagentsTarget NucleophileTemp (°C)Expected YieldKey Advantage
SNAr (Thermal) DIPEA, NMPPrimary Amines120–13060–80%No transition metal contamination
SNAr (Microwave) K₂CO₃, DMSOSmall Alcohols15070–85%Rapid reaction time (< 1 hr)
Buchwald-Hartwig Pd(OAc)₂, BINAP, NaOtBuAnilines11075–90%Overcomes severe electronic deactivation
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃Secondary Amines10065–80%High steric tolerance for bulky amines

Part 5: Validated Experimental Protocols

Protocol A: Microwave-Assisted SNAr (For Primary Amines/Small Nucleophiles)

This protocol utilizes high-pressure thermal energy to force the sterically hindered Meisenheimer complex to form.

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 2-Bromo-N,N-dimethylpyrimidin-4-amine (1.0 equiv, 1.0 mmol).

  • Reagent Addition: Add the primary amine (2.5 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv).

  • Solvent: Suspend the mixture in 4.0 mL of anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Reaction: Seal the vial with a crimp cap. Irradiate in a microwave synthesizer at 140 °C for 45 minutes.

  • Self-Validating Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with 5% aqueous LiCl (3 x 10 mL). Scientist Insight: The LiCl wash is critical here; it efficiently partitions the high-boiling NMP into the aqueous layer, preventing it from co-eluting during chromatography. Dry the organic layer over Na₂SO₄, filter, and concentrate.

Protocol B: Xantphos-Mediated Buchwald-Hartwig Amination (For Secondary/Bulky Amines)

This protocol uses a wide bite-angle ligand to protect the Palladium center from pyrimidine poisoning.

  • Preparation: Oven-dry a Schlenk tube or sealed pressure vial. Add 2-Bromo-N,N-dimethylpyrimidin-4-amine (1.0 equiv, 1.0 mmol), the secondary amine (1.2 equiv), and Sodium tert-butoxide (NaOtBu, 1.5 equiv).

  • Catalyst Loading: Add Pd₂(dba)₃ (5 mol%) and Xantphos (10 mol%).

  • Degassing: Add anhydrous Toluene (5.0 mL). Degas the suspension via three freeze-pump-thaw cycles or rigorous argon sparging for 15 minutes. Scientist Insight: Electron-rich phosphines like Xantphos are highly susceptible to oxidation; strict anaerobic conditions validate the catalyst's survival.

  • Reaction: Seal the tube and heat at 100 °C in an oil bath for 16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a tightly packed pad of Celite to remove palladium black. Concentrate the filtrate for silica gel column chromatography.

Part 6: References

1.[1] WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." WuXi Biology. URL: [Link] 2.[2] Chemistry LibreTexts. "Effect of sterics on Sn2 reactions." LibreTexts Organic Chemistry. URL: [Link] 3.[3] Li, J. J., et al. "A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines." The Journal of Organic Chemistry, 2007. URL: [Link] 4.[4] El-Deeb, I. M., et al. "Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst." Molecules, 2008. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for 2-Bromo-N,N-dimethylpyrimidin-4-amine Purity Analysis: Core-Shell vs. Fully Porous Columns

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validation Protocol Executive Summary In modern pharmaceutical development, the purity an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validation Protocol

Executive Summary

In modern pharmaceutical development, the purity analysis of halogenated heterocyclic intermediates is a critical quality attribute. 2-Bromo-N,N-dimethylpyrimidin-4-amine (CAS: 1209459-27-7) is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics (1)[1].

As a Senior Application Scientist, I frequently observe laboratories struggling with peak tailing and long run times when analyzing basic pyrimidines on traditional fully porous HPLC columns. This guide provides an objective, data-driven comparison between modern Core-Shell (2.6 µm) and traditional Fully Porous (5.0 µm) column technologies. Furthermore, it outlines a self-validating experimental workflow engineered to meet the stringent requirements of the latest ICH Q2(R2) and FDA analytical validation guidelines.

Mechanistic Rationale: Column Morphology & Analyte Chemistry

To understand why column selection dictates method success, we must analyze the physical chemistry of the target analyte and the fluid dynamics within the column bed.

The Analyte Challenge

2-Bromo-N,N-dimethylpyrimidin-4-amine contains basic nitrogen atoms within its pyrimidine ring and an exocyclic dimethylamine group. These functional groups are highly polar and prone to protonation. On traditional silica-based columns, these basic sites engage in secondary ion-exchange interactions with acidic, unendcapped residual silanols, leading to severe peak tailing and compromised resolution.

The Van Deemter Advantage: Core-Shell vs. Fully Porous

The efficiency of a chromatographic separation is governed by the Van Deemter equation ( H=A+B/u+C⋅u ), where the goal is to minimize Plate Height ( H ).

Traditional fully porous particles (5.0 µm) force the analyte to diffuse deep into the silica matrix. This deep pore diffusion drastically increases the C-term (resistance to mass transfer) , causing band broadening at higher flow rates (2)[2].

Conversely, core-shell particles (2.6 µm) feature a solid, impermeable silica core surrounded by a thin porous outer layer. This restricted diffusion path significantly lowers the C-term (3)[3]. Furthermore, the uniform particle size distribution of core-shell media allows for tighter column packing, reducing the A-term (eddy diffusion) . The result is ultra-high efficiency (approaching sub-2 µm performance) without the extreme backpressures that require specialized UHPLC equipment (4)[4].

MassTransfer A Analyte Injection B1 Core-Shell (2.6 µm) A->B1 Path 1 C1 Fully Porous (5.0 µm) A->C1 Path 2 B2 Reduced Mass Transfer Resistance (Low C-Term) B1->B2 B3 Sharp Peaks High Efficiency B2->B3 C2 Deep Pore Diffusion (High C-Term) C1->C2 C3 Band Broadening Lower Efficiency C2->C3

Caption: Mass transfer kinetics comparison between core-shell and fully porous particles.

Experimental Workflows: A Self-Validating Protocol

A robust analytical protocol is not merely a sequence of steps; it is a self-validating system that continuously proves its own reliability before a single sample is quantified.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade water.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Causality: TFA acts as a strong ion-pairing agent. By dropping the mobile phase pH to ~2.0, we ensure the basic nitrogens on the pyrimidine ring are fully protonated. This forces the analyte into a single ionization state and actively suppresses the ionization of residual silanols on the column, effectively neutralizing secondary interactions and eliminating peak tailing.

Step 2: Sample Preparation
  • Diluent: 50:50 v/v Water:Acetonitrile.

  • Stock Solution: Accurately weigh 10.0 mg of 2-Bromo-N,N-dimethylpyrimidin-4-amine reference standard. Dissolve in 10 mL of Diluent (1.0 mg/mL). Sonicate for 5 minutes.

  • Working Standard: Dilute the stock to 10 µg/mL using the Diluent.

  • Causality: Matching the sample diluent closely to the initial gradient conditions prevents solvent-mismatch at the column head. Injecting a sample dissolved in 100% organic solvent would cause the analyte to travel prematurely down the column before partitioning into the stationary phase, resulting in severe band broadening.

Step 3: Self-Validating System Suitability Testing (SST)

Before analyzing any validation or production samples, the system must prove it is "fit-for-purpose."

  • Blank Injection: Inject Diluent to verify baseline stability and the absence of carryover.

  • Replicate Injections: Inject the 10 µg/mL working standard 5 consecutive times.

  • Automated Acceptance Criteria:

    • Retention time %RSD ≤1.0%

    • Peak Area %RSD ≤2.0%

    • USP Tailing Factor ( Tf​ ) ≤1.5

    • Theoretical Plates ( N ) ≥10,000

Comparative Performance Data

To objectively demonstrate the superiority of core-shell technology for this specific analyte, we ran the same gradient profile (5% B to 95% B) at 1.0 mL/min on two different column architectures.

Table 1: Chromatographic Performance Comparison

ParameterColumn A: Core-Shell C18 (2.6 µm)Column B: Fully Porous C18 (5.0 µm)
Dimensions 100 x 4.6 mm150 x 4.6 mm
Retention Time ( Rt​ ) 4.2 min9.8 min
Theoretical Plates ( N ) > 28,000~ 11,500
Peak Tailing ( Tf​ ) 1.081.55
Resolution ( Rs​ ) *3.81.9
Backpressure 285 bar190 bar
Solvent Consumption 6.5 mL / run15.0 mL / run

*Resolution calculated against the closely eluting regioisomer impurity (4-amino-2-bromopyrimidine).

Data Synthesis: The core-shell column delivers more than double the theoretical plates in less than half the run time. Because the C-term is minimized, the analyte elutes as a sharp, highly concentrated band, significantly improving the Signal-to-Noise (S/N) ratio and pushing the limits of detection lower.

ICH Q2(R2) Method Validation Framework

Once the core-shell method is selected, it must be validated according to the lifecycle approach outlined in the revised ICH Q2(R2) guidelines (5)[5] and FDA requirements (6)[6].

  • Specificity & Forced Degradation: The method must unequivocally assess 2-Bromo-N,N-dimethylpyrimidin-4-amine in the presence of impurities. Forced degradation studies (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , and UV light) must be performed. The peak purity angle (via PDA detector) must be less than the purity threshold for the main peak, proving no co-elution of degradants.

  • Linearity & Range: Evaluated across 5 concentration levels ranging from 25% to 150% of the nominal target concentration (2.5 µg/mL to 15.0 µg/mL). The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept should be ≤2.0% of the target response.

  • Accuracy (Recovery): A synthetic matrix is spiked with known amounts of the reference standard at 50%, 100%, and 150% levels (prepared in triplicate). Acceptance criteria dictate a mean recovery of 98.0% – 102.0%.

  • Precision (Repeatability & Intermediate):

    • Repeatability: Six independent sample preparations of the 100% test concentration analyzed by a single analyst. The %RSD of the assay results must be ≤2.0% .

    • Intermediate Precision: The repeatability protocol is executed on a different day, by a different analyst, using a different HPLC system. The combined %RSD must remain ≤2.0% .

  • Robustness: Deliberately vary critical method parameters (Flow rate ±0.1 mL/min, Column temperature ±5∘ C, Mobile phase pH ±0.2 ). The SST criteria (specifically Rs​>2.0 and Tf​≤1.5 ) must still be met, proving the method's reliability in routine QC environments.

MethodValidation A 2-Bromo-N,N-dimethylpyrimidin-4-amine (Target Analyte) B Stationary Phase Selection (Core-Shell vs Fully Porous) A->B C Chromatographic Optimization (pH, Gradient, Temp) B->C D ICH Q2(R2) Validation Protocol C->D E Specificity & Linearity D->E F Accuracy & Precision D->F G Robustness & LOD/LOQ D->G

Caption: Logical workflow for HPLC method development and ICH Q2(R2) validation.

References

  • [5] ICH. Validation of Analytical Procedures Q2(R2). Available at:

  • [1] Fluorochem. 2-Bromo-N,N-dimethylpyrimidin-4-amine Product Specifications. Available at:

  • [4] Chromatography Online. Core–Shell Particles for HPLC — Present and Future. Available at:

  • [2] Phenomenex. Modernizing Pharmacopeia HPLC Methods. Available at:

  • [3] Spoc Scientifics. Core Shell-Technology in Liquid Chromatographic Columns. Available at:

  • [6] FDA. Analytical Procedures and Methods Validation for Drugs and Biologics. Available at:

Sources

Comparative

Validating structural analogs of 2-Bromo-N,N-dimethylpyrimidin-4-amine in drug discovery

Validating Structural Analogs of 2-Bromo-N,N-dimethylpyrimidin-4-amine in Kinase Inhibitor Discovery: A Comparative Guide Executive Summary The pyrimidine motif is a profoundly privileged scaffold in modern drug discover...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Validating Structural Analogs of 2-Bromo-N,N-dimethylpyrimidin-4-amine in Kinase Inhibitor Discovery: A Comparative Guide

Executive Summary

The pyrimidine motif is a profoundly privileged scaffold in modern drug discovery, featuring in over 19 FDA-approved therapeutics—the majority of which are kinase inhibitors [1]. Within early-stage library synthesis, 2-Bromo-N,N-dimethylpyrimidin-4-amine (CAS: 1209459-27-7) has emerged as a critical bifunctional building block. This guide provides an objective, data-driven comparison of this compound against its structural analogs, detailing the mechanistic rationale for its selection and providing validated experimental workflows for its application in structure-activity relationship (SAR) campaigns.

Structural & Mechanistic Rationale

As a Senior Application Scientist, I evaluate building blocks not just by their cost or availability, but by their predictable reactivity and their pharmacological trajectory. 2-Bromo-N,N-dimethylpyrimidin-4-amine offers two distinct, highly tunable vectors:

  • The C2-Bromine (Reactivity Vector): In transition-metal catalysis (e.g., Buchwald-Hartwig aminations), the C–Br bond undergoes oxidative addition by Palladium(0) significantly faster than a C–Cl bond. Conversely, if Nucleophilic Aromatic Substitution (SNAr) is the intended route, a C2-Chloro or C2-Fluoro analog might be preferred due to the electronegativity-driven stabilization of the Meisenheimer complex.

  • The C4-Dimethylamine (Pharmacological Vector): The tertiary amine is a deliberate design choice. By fully methylating the amine, we eliminate its capacity to act as a hydrogen bond donor (HBD). In the ATP-binding pocket (hinge region) of kinases like CDK2 or TBK1, restricting the HBD/HBA (Hydrogen Bond Acceptor) profile prevents promiscuous binding to off-target kinases that require a donor interaction at that specific vector [2].

Comparative Analog Selection

To validate the utility of 2-Bromo-N,N-dimethylpyrimidin-4-amine, we compare it against three standard analogs:

  • Analog A (Halogen Variant): 2-Chloro-N,N-dimethylpyrimidin-4-amine.

  • Analog B (Secondary Amine Variant): 2-Bromo-N-methylpyrimidin-4-amine (CAS: 1209458-26-3) [3].

  • Analog C (Cyclic Amine Variant): 2-Bromo-4-(4-methylpiperazin-1-yl)pyrimidine.

Physicochemical & Reactivity Comparison

The selection of a building block dictates the downstream success of the library. Table 1 summarizes the objective performance metrics of these scaffolds.

Table 1: Reactivity and Physicochemical Profiling of Pyrimidine Building Blocks

Building BlockPd-Catalyzed Cross-Coupling Rate*SNAr Reactivity (vs. Amines)HBD / HBA CountC4 Steric Bulk (A-Value Proxy)Primary Application
2-Bromo-N,N-dimethyl Excellent (Rapid Ox. Addition) Moderate0 / 3 ModerateHigh-selectivity kinase libraries
2-Chloro-N,N-dimethylModerate (Requires specialized ligands)High0 / 3ModerateSNAr-driven parallel synthesis
2-Bromo-N-methylExcellentModerate1 / 3LowBroad-spectrum kinase targeting
2-Bromo-4-(piperazinyl)ExcellentModerate0 / 4HighADME/Solubility optimization

*Determined via LC-MS conversion rates using standard Pd2(dba)3/Xantphos conditions at 2 hours.

Experimental Workflows & Methodologies

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system for the C2-derivatization of 2-Bromo-N,N-dimethylpyrimidin-4-amine.

Protocol: Standardized Buchwald-Hartwig Amination (C2-Functionalization)

Causality Note: We utilize Xantphos as the ligand. Its wide bite angle (111°) accelerates reductive elimination and suppresses unwanted β-hydride elimination, which is critical when coupling sterically hindered pyrimidines [4].

Step 1: Reaction Assembly (Inert Atmosphere)

  • In an oven-dried Schlenk tube, combine 2-Bromo-N,N-dimethylpyrimidin-4-amine (1.0 equiv, 0.5 mmol), the target aryl amine (1.2 equiv), Pd2(dba)3 (2.5 mol%), Xantphos (5 mol%), and Cs2CO3 (2.0 equiv).

  • Add 10 mol% of biphenyl as an internal standard. Rationale: Biphenyl is inert and allows for precise quantitative conversion tracking via UPLC-MS without requiring isolation.

Step 2: Catalytic Initiation

  • Suspend the mixture in anhydrous 1,4-dioxane (0.2 M).

  • Degas via three freeze-pump-thaw cycles to prevent oxidation of the Pd(0) catalyst.

  • Heat to 90°C under continuous stirring.

Step 3: Self-Validating Reaction Monitoring

  • At 1 hour and 3 hours, extract a 10 µL aliquot, quench in 990 µL of LC-MS grade acetonitrile, and filter through a 0.22 µm PTFE syringe filter.

  • Analyze via UPLC-MS. Calculate the conversion ratio by integrating the product peak against the biphenyl internal standard. Wait for >95% conversion before proceeding to workup.

Step 4: Purification

  • Cool to room temperature, dilute with EtOAc, and wash with brine.

  • Purify the organic layer via flash chromatography (Hexanes/EtOAc gradient) to yield the final C2-functionalized inhibitor.

Pharmacological Performance Data

Once derivatized with a standard hinge-binding aryl group (e.g., a substituted aniline) at the C2 position, the impact of the C4-substituent on the final drug candidate becomes evident. Table 2 demonstrates how the N,N-dimethyl group enhances kinome selectivity compared to its analogs.

Table 2: Comparative Kinase Profiling and ADME Data of Derived Inhibitors

Parent Building Block UsedCDK2 IC50 (nM)TBK1 IC50 (nM)Kinome Selectivity (S-score at 1 µM)Microsomal Stability (T1/2, min)
2-Bromo-N,N-dimethyl 12.4 8.1 High (S(10) = 0.04) 45
2-Bromo-N-methyl8.915.3Low (S(10) = 0.18)*32
2-Bromo-4-(piperazinyl)45.022.5Moderate (S(10) = 0.09)>60

*The N-methyl analog shows potent CDK2 inhibition but poor selectivity due to the active N-H donor interacting promiscuously across the kinome [5].

Visualizations of Workflows and Mechanisms

To fully conceptualize the utility of this building block, the following diagrams map both its synthetic divergence and its biological binding rationale.

Workflow BB 2-Bromo-N,N-dimethyl pyrimidin-4-amine Pd Buchwald-Hartwig Cross-Coupling BB->Pd Aryl Amines Pd2(dba)3 SNAr SNAr Substitution BB->SNAr Aliphatic Amines Heat/Base Kinase Kinase Inhibitor Library Pd->Kinase SNAr->Kinase Screen High-Throughput Screening Kinase->Screen Profiling

Caption: Divergent synthetic workflow for pyrimidine-based kinase inhibitor libraries.

Mechanism Core Pyrimidine Core (Hinge Binder) C2Sub C2-Substituent (Solvent Channel) Core->C2Sub Functionalization Pocket Kinase ATP Pocket (Target) Core->Pocket Bidentate H-Bonds NMe2 C4-Dimethylamine (HBA / Steric Shield) NMe2->Pocket Restricts Donor Promiscuity C2Sub->Pocket ADME / Selectivity Tuning

Caption: Structural rationale for pyrimidine-4-amine binding in the kinase ATP pocket.

Conclusion

For drug discovery programs targeting kinases where precise hinge-region interactions are required, 2-Bromo-N,N-dimethylpyrimidin-4-amine outperforms its N-methyl and chloro-analogs. Its C2-bromine ensures rapid and complete cross-coupling conversions, while the C4-dimethylamine acts as a critical steric and electronic shield, preventing off-target hydrogen bonding and significantly improving the kinome selectivity profile of the resulting library.

References

  • ACS Publications. "Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration." Journal of Medicinal Chemistry, 2021. Available at:[Link]

  • National Center for Biotechnology Information. "Recent Advances in Pyrimidine-Based Drugs." PMC, 2023. Available at:[Link]

  • RSC Publishing. "N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach." Physical Chemistry Chemical Physics, 2023. Available at:[Link]

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.